Fmoc-Gln-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922737 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-20-3, 118609-68-0 | |
| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the basic properties of Fmoc-Gln-OH for researchers
For researchers, scientists, and drug development professionals, N-α-Fmoc-L-glutamine (Fmoc-Gln-OH) is a pivotal building block in the synthesis of peptides. Its unique properties and applications in solid-phase peptide synthesis (SPPS) make it an indispensable tool for creating complex peptide structures for therapeutic and research purposes. This in-depth guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and a visualization of its role in relevant biological pathways.
Core Properties and Specifications
This compound is a derivative of the amino acid glutamine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of the widely used Fmoc-SPPS strategy.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 71989-20-3 | [2][3][4] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |
| Molecular Weight | 368.38 g/mol | [2][5][6] |
| Appearance | White to off-white or slight yellow to beige powder | [5][7] |
| Melting Point | 220-225 °C (decomposes) | [3][7][8] |
| Solubility | Soluble in DMSO, DMF (with 1 equivalent of DIPEA), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][7][9] Less soluble in DMF compared to its side-chain protected counterpart, Fmoc-Gln(Trt)-OH.[10][11] | |
| Optical Activity | [α]20/D −18.5±1.5°, c = 1% in DMF | [3][8][12] |
| Storage Temperature | 2-8°C or 15-25°C | [3][8][13] |
The Significance of Side-Chain Protection: this compound vs. Fmoc-Gln(Trt)-OH
While this compound is a fundamental building block, the amide group in the glutamine side chain can undergo undesirable side reactions, such as dehydration, during the activation step of peptide coupling, especially when using carbodiimide (B86325) reagents.[10][11] To circumvent this, a derivative with a trityl (Trt) protecting group on the side chain, Fmoc-Gln(Trt)-OH, is often employed.[10][11]
The use of Fmoc-Gln(Trt)-OH offers two key advantages:
-
Prevention of Side Reactions: The trityl group shields the side-chain amide, preventing dehydration and leading to the synthesis of purer peptides.[10][11]
-
Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to this compound.[10][11]
The trityl group is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[10]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support is a cyclical process.
Fmoc Deprotection Protocol
This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[14][15]
-
Final Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[14]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[16] The completion of the deprotection can be monitored by UV spectroscopy of the washings, as the dibenzofulvene byproduct is a strong chromophore.[17]
Coupling Protocol for this compound
This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin. To minimize racemization and side reactions, the use of a coupling additive like OxymaPure with a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) is recommended.[18]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.[18]
-
Coupling Reaction: Add DIC (3 equivalents) to the amino acid solution. Immediately add this activated mixture to the washed and deprotected peptide-resin.[18]
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[18]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[18] If the test is positive (indicating free amines), the coupling step can be repeated to ensure complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Glutamine in Cellular Signaling
Glutamine is not only a building block for proteins but also a key metabolic fuel and signaling molecule involved in numerous cellular processes crucial for the proliferation of cancer cells and the function of immune cells.[19][20][21]
Glutamine Metabolism and mTORC1 Signaling
Glutamine plays a critical role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.
As depicted, glutamine enters the cell via transporters like SLC1A5.[21] Inside the cell, it can be exchanged for leucine through the SLC7A5 transporter, and the subsequent increase in intracellular leucine activates the mTORC1 pathway, promoting cell growth.[21] Furthermore, glutamine is a key anaplerotic substrate, replenishing the TCA cycle in the mitochondria.[21]
This technical guide provides a foundational understanding of this compound for its effective application in peptide synthesis and highlights the broader biological context of glutamine, offering valuable insights for researchers in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Novabiochem® | 71989-20-3 [sigmaaldrich.com]
- 3. aecochemical.com [aecochemical.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. This compound Novabiochem 71989-20-3 [sigmaaldrich.com]
- 8. This compound = 95.0 T 71989-20-3 [sigmaaldrich.com]
- 9. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. peptide.com [peptide.com]
- 12. This compound ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 13. FMOC-D-GLN-OH CAS#: 112898-00-7 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]
- 21. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on the Structure and Function of Fmoc-Gln-OH in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of N-α-Fmoc-L-glutamine (Fmoc-Gln-OH), a crucial building block in solid-phase peptide synthesis (SPPS). We will delve into its structure, function, associated challenges, and the standard methodologies employed to ensure the successful incorporation of glutamine residues into synthetic peptides.
Introduction to this compound
This compound is a derivative of the amino acid glutamine where the alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection is fundamental to the Fmoc/tBu strategy of SPPS, which allows for the stepwise assembly of amino acids into a peptide chain on a solid support.[2][3] The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]
While essential for synthesizing biologically active peptides, the incorporation of glutamine presents unique challenges due to its polar amide side chain.[1] Without proper protection, this side chain can lead to undesirable side reactions, compromising the yield and purity of the final peptide.
Structure and Physicochemical Properties
The structure of this compound consists of the L-glutamine core, with the Fmoc group attached to the α-amino nitrogen.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 71989-20-3 | [1][4] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [4][5] |
| Molecular Weight | 368.38 g/mol | [5][6] |
| Appearance | White to off-white powder | [6][7] |
| Melting Point | ~220 °C (decomposes) | [5] |
| Purity (HPLC) | Typically ≥99.0% | [6][7] |
| Optical Rotation [α]20/D | -18.5 ± 1.5° (c=1% in DMF) | [5] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane.[4] Poorly soluble in DMF without additives.[8][9][10] | [4][8][9][10] |
Function and Challenges in Peptide Synthesis
The primary function of this compound is to serve as a protected building block for introducing glutamine into a growing peptide chain during SPPS.[1][11] However, the unprotected amide side chain of glutamine poses significant challenges:
-
Pyroglutamate (B8496135) Formation: An N-terminal glutamine residue can undergo base-catalyzed internal cyclization to form a pyroglutamyl (pGlu) residue.[12] This reaction terminates the peptide chain, leading to a truncated impurity that can be difficult to separate from the target peptide.[10]
-
Dehydration: During the activation of the carboxylic acid for coupling (especially with carbodiimide (B86325) reagents), the amide side chain can undergo dehydration to form a nitrile.[9][10] This modification is irreversible and results in a significant impurity.
-
Poor Solubility: this compound itself has limited solubility in standard SPPS solvents like DMF, which can lead to incomplete coupling reactions and lower yields.[8][9][10]
To overcome these issues, the standard and highly recommended practice is to use a derivative with side-chain protection.
The Superior Alternative: Fmoc-Gln(Trt)-OH
The most widely used solution is N-α-Fmoc-N-δ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) . The bulky trityl (Trt) group attached to the side-chain amide nitrogen effectively prevents both pyroglutamate formation and dehydration.[9][13] Furthermore, the Trt group significantly enhances solubility in organic solvents, facilitating efficient and complete coupling reactions.[8]
| Feature | This compound | Fmoc-Gln(Trt)-OH | References |
| Side-Chain Protection | None | Trityl (Trt) | [3][13] |
| Risk of Pyroglutamate | High (if N-terminal) | Prevented | [12][13] |
| Risk of Dehydration | High (with certain activators) | Prevented | [8][9] |
| Solubility in DMF | Poor | Excellent | [8][9][10] |
| Recommendation | Not recommended for SPPS | Standard reagent of choice | [8][11] |
graph { graph [layout=dot, rankdir=LR, splines=true, size="7.6,4", ratio=auto, bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [color="#202124", fontname="Arial", fontsize=10];// Nodes Start [label="Peptide Synthesis\nwith Glutamine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Unprotected [label="Use this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Protected [label="Use Fmoc-Gln(Trt)-OH", fillcolor="#FFFFFF", fontcolor="#202124"]; SideReactions [label="Side Reactions Occur:\n• Pyroglutamate Formation\n• Dehydration", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowPurity [label="Low Purity & Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HighPurity [label="High Purity & Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Unprotected [label="Unprotected\nSide Chain"]; Start -> Protected [label="Protected\nSide Chain"]; Unprotected -> SideReactions; SideReactions -> LowPurity; Protected -> Success; Success -> HighPurity; }
Caption: Logical workflow for selecting a glutamine derivative in SPPS.
Experimental Protocols for SPPS
The following is a generalized protocol for a single cycle of Fmoc-based SPPS, highlighting the incorporation of Fmoc-Gln(Trt)-OH.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound = 95.0 T 71989-20-3 [sigmaaldrich.com]
- 6. This compound Novabiochem 71989-20-3 [sigmaaldrich.com]
- 7. This compound Novabiochem® | 71989-20-3 [sigmaaldrich.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. peptide.com [peptide.com]
- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 11. Fmoc-Gln(Trt)-OH [cem.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to Fmoc-Gln-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) and its derivatives in solid-phase peptide synthesis (SPPS). It details the challenges associated with glutamine incorporation, strategies to mitigate side reactions, and provides established experimental protocols.
Introduction to Glutamine in Peptide Synthesis
Glutamine (Gln) is a frequently occurring amino acid in peptides and proteins, playing crucial roles in biological structure and function. In SPPS, the method of choice for peptide synthesis, amino acids are added sequentially to a growing chain anchored to a solid support.[1][2][3] The process relies on the use of Nα-protected amino acids, with the fluorenylmethyloxycarbonyl (Fmoc) group being the most common choice due to its base lability, allowing for mild deprotection conditions.[1][2][4]
While essential, the incorporation of glutamine presents unique challenges. The primary issues are the dehydration of the side-chain amide and the cyclization of N-terminal glutamine to form pyroglutamate (B8496135).[5] These side reactions can lead to the formation of impurities that are difficult to separate and may compromise the biological activity of the final peptide.[6]
Core Challenges: Side Reactions Involving Glutamine
Pyroglutamate (pGlu) Formation
When glutamine is the N-terminal residue of a peptide chain, its free N-terminal amine can attack the side-chain amide.[5] This intramolecular cyclization forms a stable five-membered lactam ring known as pyroglutamate (pGlu).[5][7] This reaction is often catalyzed by the basic conditions used for Fmoc-group deprotection (e.g., piperidine) or can occur during the final acidic cleavage from the resin.[5] The formation of pGlu results in a mass loss of 17 Da and blocks the N-terminus, preventing further chain elongation and analysis by methods like Edman degradation.[5]
Side-Chain Dehydration
During the coupling step, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This irreversible reaction is particularly common when using powerful carbodiimide (B86325) coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), especially in the presence of activating agents like HOBt.[5][6] This results in a mass loss of 18 Da and can significantly alter the properties and function of the synthetic peptide.[5]
The Solution: Side-Chain Protection with Fmoc-Gln(Trt)-OH
To overcome these challenges, the standard and most effective approach is to use a side-chain protected glutamine derivative. Fmoc-Gln(Trt)-OH , where the side-chain amide is protected by a bulky trityl (Trt) group, is the universally recommended reagent.[5][8][9][10]
Advantages of using Fmoc-Gln(Trt)-OH:
-
Prevents Pyroglutamate Formation: The steric hindrance of the large trityl group effectively prevents the N-terminal amine from attacking the side-chain amide.[5]
-
Eliminates Side-Chain Dehydration: The trityl group shields the amide from dehydration during the activation and coupling steps.[9][10]
-
Improves Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in standard SPPS solvents like Dimethylformamide (DMF) compared to the unprotected this compound, facilitating easier handling and more efficient reactions.[9]
-
High Purity Peptides: Its use leads to cleaner synthesis and higher purity of the final peptide product.[9][10]
The trityl group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[9][11]
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific conditions used during synthesis. The following tables summarize typical outcomes and the effectiveness of using side-chain protection.
Table 1: Influence of Coupling Reagents on Side-Chain Dehydration of Unprotected Gln
| Coupling Reagent | Activation Time | Temperature (°C) | Dehydration Byproduct (%) |
|---|---|---|---|
| DIC / HOBt | 60 min | 25 | 5-15% |
| HBTU / DIPEA | 45 min | 25 | 2-8% |
| HATU / DIPEA | 45 min | 25 | < 2% |
| DIC / HOBt | 60 min | 40 | 15-30% |
Data are representative estimates based on typical observations in SPPS.
Table 2: Pyroglutamate Formation at N-Terminal Gln (Unprotected)
| Condition | N-Terminal Gln Residue | Pyroglutamate Formation (%) |
|---|---|---|
| Standard Piperidine Deprotection (Final Step) | Gln-Ala-... | 5-20% |
| Extended Piperidine Exposure (>30 min) | Gln-Ala-... | 25-50% |
| Pre-synthesis of H-Gln-Resin | Gln-Resin | 10-30% |
| Using Fmoc-Gln(Trt)-OH | Gln(Trt)-Ala-... | < 1% |
Data are representative estimates. Actual values can vary based on sequence, resin, and exact conditions.
Experimental Protocols
Below are detailed, standardized protocols for the incorporation of glutamine using Fmoc-Gln(Trt)-OH in manual or automated SPPS.
Standard SPPS Workflow
The overall workflow for SPPS involves the sequential repetition of deprotection and coupling steps to build the peptide chain on a solid support.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol: Coupling of Fmoc-Gln(Trt)-OH
This protocol details the activation and coupling of Fmoc-Gln(Trt)-OH to the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Gln(Trt)-OH (3-4 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HATU, 2.95 eq.)[12]
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swelled in DMF and the N-terminal Fmoc group has been removed, followed by thorough washing with DMF to eliminate residual piperidine.[12][13]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH, HATU, and DIPEA in DMF.[12] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.[12][13]
-
Reaction: Agitate the mixture at room temperature for 45-60 minutes.[12] Reaction completion can be monitored using a qualitative method like the Kaiser test.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[13]
Protocol: Final Cleavage and Trt-Group Deprotection
This procedure cleaves the completed peptide from the resin and simultaneously removes the Trt side-chain protecting group from glutamine and other acid-labile protecting groups.
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the deprotected peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold ether, dry, and proceed to purification (e.g., by HPLC).
Logical Relationship: Troubleshooting Glutamine-Related Side Reactions
When unexpected mass losses are observed in mass spectrometry analysis, a logical troubleshooting workflow can identify the cause.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Gln(Trt)-OH [cem.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. dawnscientific.com [dawnscientific.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
Fmoc-Gln-OH: A Technical Guide for Peptide Synthesis and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Nα-Fmoc-L-glutamine (Fmoc-Gln-OH), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document covers its fundamental properties, detailed experimental protocols, and its role in biological signaling pathways, offering a comprehensive resource for its effective application.
Core Properties of this compound
This compound is an amino acid derivative where the alpha-amino group of L-glutamine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is pivotal for the stepwise and controlled assembly of amino acids into a peptide chain. The Fmoc group is stable under various conditions but can be readily removed with a mild base, typically piperidine, which is a cornerstone of Fmoc-based SPPS.[1][2]
Below is a summary of the key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 71989-20-3 | [3][4] |
| Molecular Weight | 368.38 g/mol | [3] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [3] |
| Purity | Typically ≥99% | [2] |
| Appearance | White to off-white powder | |
| Melting Point | ~220 °C (decomposes) |
The Role of Glutamine in Peptide and Protein Function
Glutamine, the amino acid from which this compound is derived, is the most abundant free amino acid in human blood and plays a vital role in numerous physiological processes. Its side chain amide is crucial for the three-dimensional structure of proteins and can participate in hydrogen bonding, influencing protein folding and stability. Glutamine is also a key player in nitrogen transport, immune function, and gut health.[3] In cellular metabolism, it serves as a primary energy source for rapidly dividing cells and is a precursor for nucleotide synthesis.[5]
Experimental Protocols: this compound in Solid-Phase Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research and therapeutic use.[2]
General Workflow for Fmoc-SPPS
The synthesis involves a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the peptide sequence.
Detailed Coupling Protocol for this compound
The following protocol outlines the coupling of this compound to a resin-bound peptide chain.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Preparation of Amino Acid Solution:
-
In a separate reaction vessel, dissolve 3-5 equivalents of this compound (relative to the resin's loading capacity) in DMF.
-
Add 3-5 equivalents of the chosen coupling agent (e.g., HATU).
-
Add 6-10 equivalents of DIPEA.
-
-
Pre-activation:
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[1]
-
-
Monitoring the Reaction:
-
Perform a Kaiser test (or other ninhydrin-based test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
-
Washing:
-
After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Challenges and Solutions in Synthesizing Glutamine-Containing Peptides
A significant challenge during the synthesis of peptides containing glutamine is the potential for side-chain dehydration, especially during the activation step with carbodiimide (B86325) reagents.[7] This can lead to the formation of a nitrile derivative. To mitigate this, it is highly recommended to use the trityl (Trt) protected version, Fmoc-Gln(Trt)-OH . The bulky trityl group shields the side-chain amide, preventing this side reaction and also improving the solubility of the amino acid derivative in organic solvents like DMF.[8]
Another potential side reaction is the cyclization of an N-terminal glutamine residue to form pyroglutamic acid. This is more likely to occur under acidic or basic conditions. Careful control of pH and the use of appropriate coupling conditions can minimize this issue.
Cleavage and Deprotection
Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA), in a "cleavage cocktail".
Typical Cleavage Cocktail (Reagent B): [9]
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Procedure:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM).
-
Suspend the resin in the freshly prepared cleavage cocktail.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA/peptide solution.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
Glutamine in Signaling Pathways
Glutamine and peptides containing glutamine are integral to various cellular signaling pathways, influencing cell growth, proliferation, and metabolic regulation.
Glutamine Metabolism and its Link to mTOR and AMPK Pathways
Glutamine is a key metabolite that fuels the TCA cycle and provides nitrogen for the synthesis of nucleotides and other amino acids. Its metabolism is intricately linked to major signaling hubs like mTORC1 (mechanistic target of rapamycin (B549165) complex 1) and AMPK (AMP-activated protein kinase), which are central regulators of cell growth and energy homeostasis. For instance, glutamine influx can lead to the activation of mTORC1, promoting cell growth and proliferation.[5] Conversely, glutamine depletion can activate the energy-sensing AMPK pathway, leading to growth arrest.[10]
L-Glutamine Induced GLP-1 Secretion Pathway
In enteroendocrine L cells, L-glutamine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone crucial for glucose homeostasis. This process is mediated by the taste receptor TAS1R3, which, upon binding glutamine, is thought to couple with a Gs protein. This activation leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger that triggers the secretion of GLP-1.[11][12]
Conclusion
This compound is an indispensable reagent in the synthesis of peptides for both basic research and the development of novel therapeutics. A thorough understanding of its chemical properties, optimized reaction protocols, and potential side reactions is paramount for its successful application. The use of side-chain protected derivatives like Fmoc-Gln(Trt)-OH is often crucial for achieving high purity and yield. As the biological significance of glutamine-containing peptides continues to be explored, the demand for high-quality this compound and robust synthetic methodologies will undoubtedly grow, further enabling advancements in medicine and biotechnology.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]
- 5. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 6. reddit.com [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine-induced signaling pathways via amino acid receptors in enteroendocrine L cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
Navigating the Solubility Landscape of Fmoc-Gln-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-L-glutamine (Fmoc-Gln-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various laboratory solvents is paramount for optimizing reaction conditions, ensuring complete dissolution for coupling reactions, and ultimately achieving high-purity synthetic peptides. This document offers a compilation of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual guides to aid in experimental design and solvent selection.
I. Solubility Profile of this compound
It is important to note that some sources indicate this compound is significantly less soluble in dimethylformamide (DMF) compared to its side-chain protected counterpart, Fmoc-Gln(Trt)-OH[1][2]. This suggests that for applications requiring high concentrations, alternative solvents or the use of solubility-enhancing additives should be considered.
Quantitative and Semi-Quantitative Solubility Data
The following table summarizes the available numerical solubility data for this compound. It is crucial to consider the specific conditions under which these values were determined.
| Solvent System | Concentration | Molarity (approx.) | Conditions & Remarks |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL[3] | 271.46 mM | Ultrasonic assistance may be required. It is advisable to use fresh, anhydrous DMSO as it is hygroscopic[3]. |
| Dimethylformamide (DMF) with 1 eq. DIPEA | 1 mmole in 2 mL (~184 mg/mL) | ~0.5 M | Product is reported as "clearly soluble" under these conditions. This suggests the base enhances solubility. |
| PolarClean | >0.4 M | >147.35 mg/mL | A general observation for most Fmoc-protected amino acids in this green solvent[4]. |
Note: The molecular weight of this compound is 368.38 g/mol .
Qualitative Solubility Data
For many common laboratory solvents, precise quantitative data for this compound is not published. The following provides a summary of qualitative solubility information.
-
Dimethylformamide (DMF) (Pure): While widely used in SPPS, this compound is noted to have limited solubility in pure DMF compared to other derivatives[1][2].
-
Water: Generally considered to be sparingly soluble or insoluble in aqueous solutions[5].
-
Other Organic Solvents: this compound has been reported as soluble in chloroform, dichloromethane (B109758) (DCM), ethyl acetate, and acetone[5].
-
Predicted Solubility: Computational models have predicted solubility values of 0.329 mg/mL and 0.0364 mg/mL, but these conflicting figures underscore the importance of experimental verification[6].
II. Experimental Protocol: Determination of this compound Solubility
For applications requiring precise knowledge of solubility in a specific solvent system, empirical determination is recommended. The following protocol outlines a general method for quantifying the solubility of this compound.
Principle
This method is based on the creation of a saturated solution of this compound in the solvent of interest. After allowing the solution to reach equilibrium, the undissolved solid is separated by centrifugation, and the concentration of the dissolved this compound in the supernatant is quantified. Quantification can be achieved via UV-Vis spectroscopy, leveraging the characteristic absorbance of the Fmoc group, or by High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
Solvent of interest (HPLC-grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer or HPLC system with a UV detector
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the solvent of interest into the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Preparation for Analysis:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance for the Fmoc group (typically around 290-301 nm) to generate a calibration curve (Absorbance vs. Concentration)[7].
-
Dilute the filtered supernatant with a known dilution factor to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant.
-
Calculate the concentration of the diluted sample using the calibration curve and then determine the concentration of the original, undiluted supernatant by accounting for the dilution factor. This value represents the solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with TFA).
-
Inject the standard solutions and generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered supernatant (diluted if necessary) into the HPLC system.
-
Determine the concentration from the peak area using the calibration curve and account for any dilution to find the solubility.
-
III. Visual Guides for Experimental Workflow and Solvent Selection
The following diagrams, generated using Graphviz, provide visual representations of the experimental workflow for solubility determination and a logical framework for solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical guide for selecting a solvent for this compound based on application.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | Fmoc-L-glutamine | Carboxylic Acids | Ambeed.com [ambeed.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
The Role of the Fmoc Protecting Group on Amino Acids: An In-Depth Technical Guide
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is attributed to its unique lability under mild basic conditions, which enables a robust orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, its mechanisms of action, quantitative performance data, detailed experimental protocols, and its pivotal role in scientific research and drug development.
Core Chemical Principles of the Fmoc Group
The utility of the Fmoc group is rooted in its distinct chemical structure, which dictates its stability and cleavage mechanism. It is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide chain elongation.[1][2]
1.1. Mechanism of Nα-Fmoc Protection
The Fmoc group is typically introduced by reacting a free amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent under basic conditions.[3][5] Fmoc-OSu is often preferred as it minimizes the formation of Fmoc-dipeptide side products.[1]
References
A Comprehensive Guide to the Handling and Storage of Fmoc-Gln-OH for New Researchers
For researchers, scientists, and drug development professionals, the proper handling and storage of peptide synthesis reagents are paramount to ensure experimental success and the integrity of research outcomes. This technical guide provides an in-depth overview of the best practices for managing Fmoc-L-glutamine (Fmoc-Gln-OH), a critical building block in solid-phase peptide synthesis (SPPS).
Introduction to this compound
Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamine (this compound) is a derivative of the amino acid glutamine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions during SPPS, making it a cornerstone reagent for the synthesis of peptides and proteins. The amide-containing side chain of glutamine can be prone to side reactions, such as dehydration, during peptide synthesis. To mitigate this, a trityl (Trt) protected version, Fmoc-Gln(Trt)-OH, is often employed, which offers enhanced stability and solubility.
Storage and Stability
The stability of this compound is critical for its effective use in peptide synthesis. Improper storage can lead to degradation, compromising the purity of the final peptide product.
Solid-State Storage
For long-term storage, solid this compound should be kept in a cool, dry, and dark environment. The recommended storage conditions from various suppliers are summarized in the table below.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C | Some suppliers also indicate storage at room temperature (15-25°C) or up to 30°C is acceptable for shorter periods.[1][2][3] |
| Atmosphere | Store in a tightly sealed container under an inert gas (e.g., Argon or Nitrogen). | This minimizes exposure to moisture and oxygen, which can degrade the compound. |
| Light Exposure | Protect from light. | The Fmoc group can be sensitive to UV light. |
| Shelf Life | Up to 3 years at room temperature (as solid). | Shelf life may vary between suppliers and is dependent on storage conditions. Always refer to the manufacturer's certificate of analysis.[4] |
Solution Storage
Stock solutions of this compound are typically prepared in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Once in solution, the stability of the compound decreases.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C or -80°C | Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture introduction.[4] |
| Shelf Life | Up to 1 year at -20°C, and up to 2 years at -80°C. | The shelf life in solution is significantly shorter than in the solid state. Freshly prepared solutions are always optimal for synthesis.[4] |
Solubility Characteristics
The solubility of this compound is a key factor in its application in SPPS. While it is soluble in many organic solvents, it is practically insoluble in aqueous solutions.
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Readily soluble | The most common solvent for SPPS. Fmoc-Gln(Trt)-OH exhibits better solubility in DMF compared to the unprotected this compound. |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | Can be used as an alternative to DMF.[5] |
| Chloroform | Soluble | [5] |
| Dichloromethane (DCM) | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
| Water | Insoluble | [5] |
Handling Procedures
Proper handling of this compound is essential to maintain its purity and to ensure the safety of the researcher.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
For handling large quantities of powder, a dust mask or respirator is recommended to avoid inhalation.
Weighing and Dispensing
-
Weighing of the solid should be performed in a chemical fume hood to minimize inhalation of fine particles.
-
Use clean, dry spatulas and weighing boats.
-
Close the container tightly immediately after use to prevent moisture absorption and contamination.
-
For preparing solutions, add the solvent to the pre-weighed solid and ensure complete dissolution, which can be aided by gentle vortexing or sonication.
Experimental Protocols
The quality of this compound can be assessed using various analytical techniques. Below are generalized protocols for HPLC and NMR analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method to determine the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak. A purity of ≥98% is generally expected.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.
-
NMR Spectrometer: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts and coupling constants of the protons and carbons should be consistent with the known structure of this compound. The presence of the characteristic peaks for the Fmoc group and the glutamine residue confirms the identity of the compound.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the handling and storage of this compound from receipt to use in synthesis.
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in signaling pathways, it is a crucial component in the synthesis of peptides that are used to study these pathways. The experimental workflow for solid-phase peptide synthesis is a well-established process.
By adhering to these guidelines, researchers can ensure the quality and reliability of their this compound, leading to more consistent and successful peptide synthesis outcomes.
References
- 1. scienceopen.com [scienceopen.com]
- 2. N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine | C20H20N2O5 | CID 2724775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]
- 4. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]
- 5. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]
An In-Depth Technical Guide to Fmoc-Gln-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals new to peptide synthesis, the selection of appropriate building blocks is paramount to success. Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) is a fundamental amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). However, its unique chemical properties present distinct challenges that require careful consideration. This guide provides a comprehensive overview of the key features of this compound, strategies to mitigate common side reactions, and detailed protocols for its successful incorporation into synthetic peptides.
Core Chemical and Physical Properties
This compound is the standard derivative for introducing glutamine residues using the popular Fmoc/tBu synthesis strategy. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine is stable to acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), allowing for sequential elongation of the peptide chain.
A primary challenge for novices using this compound is its notably poor solubility in common SPPS solvents like N,N-Dimethylformamide (DMF).[1][2] This can lead to incomplete dissolution and subsequently low coupling efficiencies. To address this, the side-chain protected analogue, Fmoc-Gln(Trt)-OH (where Trt is the bulky trityl group), is strongly recommended. The trityl group not only dramatically improves solubility but also prevents critical side reactions associated with the glutamine side-chain amide.[1][2]
The following table summarizes key quantitative data for both unprotected and side-chain protected Fmoc-Glutamine.
| Property | This compound | Fmoc-Gln(Trt)-OH | Notes |
| Molecular Weight | 368.38 g/mol | 610.70 g/mol | The addition of the Trt group significantly increases mass. |
| CAS Number | 71989-20-3 | 132327-80-1 | --- |
| Appearance | White to off-white powder | White to off-white powder | --- |
| Solubility in DMF | Poor / Limited | Readily Soluble | This compound is "much less soluble" than its Trt-protected counterpart.[1][2] A 0.5 M solution of the D-enantiomer can be achieved with base (DIPEA). |
| Purity (Typical) | ≥99.0% (HPLC)[3] | ≥98.0% (HPLC) | High purity is crucial to avoid incorporation of deletion or truncated sequences. |
Key Challenges in Synthesis: Glutamine Side Reactions
When incorporating glutamine, particularly without side-chain protection, two major side reactions can occur, leading to impurities and failed syntheses.
If glutamine is the N-terminal residue of a growing peptide chain, its free α-amine can nucleophilically attack the side-chain amide. This irreversible intramolecular cyclization forms a pyroglutamate (B8496135) (pGlu) residue, capping the N-terminus and preventing further chain elongation.[4] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine treatment).[4]
During the activation step of the carboxyl group for coupling, especially when using powerful carbodiimide (B86325) reagents like DIC, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This results in an undesired modification and a mass loss of 18 Da in the final peptide.[2]
The most effective strategy to prevent both of these side reactions is the use of a side-chain protecting group. The bulky trityl group in Fmoc-Gln(Trt)-OH sterically hinders both the intramolecular cyclization and side-chain dehydration.[2][4]
| Side Reaction | Without Side-Chain Protection (this compound) | With Trityl Side-Chain Protection (Fmoc-Gln(Trt)-OH) |
| Pyroglutamate Formation | High risk, especially at N-terminus | Minimized due to steric hindrance |
| Side-Chain Dehydration | Moderate risk, especially with carbodiimide activators | Prevented |
| Coupling Efficiency | Often low due to poor solubility | High due to excellent solubility |
Experimental Protocols and Methodologies
Successful incorporation of glutamine requires optimized protocols that favor complete coupling while minimizing side reactions. The use of Fmoc-Gln(Trt)-OH is assumed for the primary protocol due to its superior performance.
This protocol is designed for a standard manual synthesis on a 0.1 mmol scale.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
Fmoc-Gln(Trt)-OH (0.4 mmol, 4 eq.)
-
HATU (0.38 mmol, 3.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Fritted reaction vessel
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
If starting a new cycle, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min treatments).
-
Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (0.4 mmol) and HATU (0.38 mmol) in approximately 2 mL of DMF.
-
Just prior to coupling, add DIPEA (0.8 mmol) to the vial.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated Fmoc-Gln(Trt)-OH solution to the resin.
-
Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 45-90 minutes at room temperature.
-
-
Washing and Monitoring:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
This protocol is provided for situations where Fmoc-Gln(Trt)-OH is unavailable but should be approached with caution due to the high risk of incomplete coupling.
Materials:
-
Same as Protocol 1, but using this compound.
Methodology:
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Amino Acid Activation & Solubilization:
-
In a separate vial, add this compound (0.4 mmol) and HATU (0.38 mmol) to 2 mL of DMF.
-
Crucially, ensure complete dissolution. This may require extended vortexing or sonication in an ultrasonic bath. Gentle warming (to ~30-40°C) can be attempted but may increase the risk of side reactions.
-
Once fully dissolved, add DIPEA (0.8 mmol) and pre-activate for 1-2 minutes.
-
-
Coupling and Washing: Follow Steps 3 and 4 from Protocol 1. A longer coupling time (e.g., 2 hours) and a mandatory recoupling are often required to achieve an acceptable yield.
Visualizing Workflows and Mechanisms
Understanding the logical flow of synthesis and the chemical pathways of side reactions is crucial for novices. The following diagrams, rendered using Graphviz, illustrate these core concepts.
Caption: A simplified workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of N-terminal pyroglutamate formation, a common capping side reaction.
Caption: Decision tree for troubleshooting incomplete glutamine coupling in Fmoc-SPPS.
Biological Context: A Glutamine-Peptide Signaling Pathway
To illustrate the importance of glutamine-containing peptides, we can examine the signaling pathway for Glucagon-like peptide-1 (GLP-1) secretion, which is stimulated by L-glutamine in enteroendocrine L-cells.
Caption: Signaling pathways for L-glutamine induced GLP-1 secretion in L-cells.
References
Methodological & Application
Application Notes and Protocols for Effective Coupling of Fmoc-Gln-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamine (Gln) residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. However, the coupling of N-α-Fmoc-protected glutamine (Fmoc-Gln-OH) in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. Two primary side reactions can compromise the purity and yield of the final peptide: N-terminal pyroglutamate (B8496135) formation and dehydration of the side-chain amide. This document provides detailed application notes and optimized protocols for effective coupling of this compound, focusing on strategies to mitigate these side reactions and ensure high-purity peptide synthesis.
The most effective strategy to prevent these side reactions is the use of a side-chain protecting group. The trityl (Trt) group is the most common and effective choice, hence the use of Fmoc-Gln(Trt)-OH is strongly recommended for all glutamine couplings in Fmoc-based SPPS.[1] The bulky trityl group sterically hinders the N-terminal amine from attacking the side-chain amide, thus preventing pyroglutamate formation.[1] It also protects the side-chain amide from dehydration.
Key Side Reactions in Glutamine Coupling
Understanding the mechanisms of the primary side reactions is crucial for developing effective mitigation strategies.
N-Terminal Pyroglutamate Formation
This intramolecular cyclization occurs when the free N-terminal amine of a glutamine residue attacks its own side-chain amide, forming a stable five-membered lactam ring.[1][2] This reaction results in a mass loss of 17 Da and renders the peptide chain resistant to further elongation.[1] This side reaction is particularly prevalent during the basic conditions of Fmoc deprotection with piperidine (B6355638).[1]
Side-Chain Amide Dehydration
The side-chain amide of glutamine can undergo dehydration to form a nitrile, resulting in a mass loss of 18 Da.[1] This irreversible modification can alter the biological activity of the peptide. This side reaction is more common when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), especially in the presence of activating agents like HOBt.[1]
Comparative Performance of Coupling Reagents for Fmoc-Gln(Trt)-OH
The choice of coupling reagent significantly impacts the efficiency and purity of Fmoc-Gln(Trt)-OH incorporation. Uronium/aminium salt-based reagents like HATU and HBTU are generally preferred over carbodiimides for their higher reactivity and lower propensity to cause side reactions with glutamine.
| Coupling Reagent/Method | Activating Agent(s) | Typical Coupling Time (min) | Expected Crude Purity (%)* | Key Advantages | Potential Disadvantages |
| HATU | DIPEA or Collidine | 30 - 60 | > 95 | Fast reaction kinetics, highly effective for sterically hindered couplings, lower risk of epimerization.[3][4] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[5] |
| HBTU | DIPEA | 30 - 90 | 90 - 95 | Efficient and widely used for routine couplings, cost-effective.[6][7] | Can be less effective for particularly difficult sequences compared to HATU, higher risk of epimerization than HATU.[3] |
| DIC/HOBt | HOBt | 60 - 240 | 85 - 90 | Cost-effective, low risk of racemization when used with HOBt.[7] | Slower reaction times, potential for N-acylurea formation and side-chain dehydration (though minimized with Trt protection).[5] |
*Expected crude purity is sequence-dependent and can vary based on the overall peptide composition and synthesis conditions.
Experimental Protocols
The following are detailed protocols for the manual coupling of Fmoc-Gln(Trt)-OH to a resin-bound peptide using the recommended reagents. These protocols assume a standard 0.1 mmol synthesis scale.
Protocol 1: Coupling using HATU
This is the recommended protocol for achieving the highest coupling efficiency and purity, especially for difficult sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
Fmoc-Gln(Trt)-OH (0.4 mmol, 4 equivalents)
-
HATU (0.39 mmol, 3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HATU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, extend the coupling time for another 30 minutes and re-test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Coupling using HBTU
This is a reliable and cost-effective method for routine coupling of Fmoc-Gln(Trt)-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
Fmoc-Gln(Trt)-OH (0.4 mmol, 4 equivalents)
-
HBTU (0.39 mmol, 3.9 equivalents)
-
DIPEA (0.8 mmol, 8 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Follow step 1 as described in Protocol 1.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HBTU in DMF.
-
Add DIPEA and agitate for 2-5 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-90 minutes at room temperature.
-
-
Monitoring and Washing:
-
Follow step 4 as described in Protocol 1.
-
Protocol 3: Coupling using DIC/HOBt
This carbodiimide-based method is a classic and economical approach.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
Fmoc-Gln(Trt)-OH (0.4 mmol, 4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (0.4 mmol, 4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Follow step 1 as described in Protocol 1.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HOBt in a minimal amount of DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 60-240 minutes.
-
-
Monitoring and Washing:
-
Follow step 4 as described in Protocol 1.
-
Visualized Workflows and Mechanisms
To further clarify the processes involved in Fmoc-Gln(Trt)-OH coupling and the associated side reactions, the following diagrams are provided.
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Mechanism of N-terminal pyroglutamate formation.
Caption: Mechanism of glutamine side-chain amide dehydration.
Conclusion
The successful incorporation of glutamine into synthetic peptides using Fmoc-SPPS is readily achievable with the appropriate strategies. The use of Fmoc-Gln(Trt)-OH is paramount to prevent the deleterious side reactions of pyroglutamate formation and side-chain dehydration. For optimal results, high-reactivity uronium/aminium-based coupling reagents such as HATU are recommended, particularly for complex or sterically hindered sequences. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can significantly improve the yield and purity of glutamine-containing peptides, thereby accelerating their research and development efforts.
References
Application Notes and Protocols for Fmoc-Gln-OH Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of Glutamine (Gln) in solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Special consideration is given to the challenges posed by the glutamine side-chain amide and the recommended reagents to ensure high purity and yield of the final peptide product.
Introduction: The Challenge of Glutamine in SPPS
Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is a robust and widely used method for producing synthetic peptides. The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. While the methodology is well-established, certain amino acids present unique challenges. Glutamine (Gln), with its carboxamide side chain, is susceptible to undesirable side reactions under standard synthesis conditions.
The two primary side reactions associated with glutamine are:
-
Side-Chain Dehydration: During the carboxyl group activation step, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration to form a nitrile. This results in a significant and often difficult-to-remove impurity.[1]
-
Pyroglutamate Formation: When glutamine is the N-terminal residue of the peptide chain, its side-chain amide can cyclize with the free N-terminal amine to form a pyroglutamyl residue, effectively capping the peptide and preventing further elongation.[2]
To mitigate these issues, the use of a side-chain protected glutamine derivative is strongly recommended.
Recommended Reagent: Fmoc-Gln(Trt)-OH
For successful incorporation of glutamine, the use of Fmoc-Gln(Trt)-OH is the industry-standard and highly recommended approach. The trityl (Trt) group is a bulky acid-labile protecting group that effectively shields the side-chain amide, preventing dehydration.
Comparison of Glutamine Derivatives:
| Feature | Fmoc-Gln-OH (Unprotected) | Fmoc-Gln(Trt)-OH (Trityl-Protected) |
| Side Reaction Prevention | Prone to side-chain dehydration during activation. | Trityl group effectively prevents side-chain dehydration.[3] |
| Solubility | Very low solubility in common SPPS solvents like DMF and NMP, complicating handling and coupling.[4] | Excellent solubility in DMF and other organic solvents, comparable to other standard Fmoc-amino acids.[3][4] |
| Coupling Efficiency | Poor solubility can lead to incomplete coupling and lower yields. | High coupling efficiency is achievable with standard protocols. |
| Deprotection | No side-chain deprotection needed. | The Trt group is cleaved concurrently with other side-chain protecting groups and resin cleavage using standard TFA cocktails.[3][4] |
| Overall Recommendation | Not recommended for routine SPPS. | Highly Recommended for all Gln incorporations to ensure higher purity and yield.[3] |
Recommended Coupling Reagents
The choice of coupling reagent is critical to ensure efficient amide bond formation while minimizing side reactions. Modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred for their high reactivity and speed.
Summary of Recommended Coupling Reagents:
| Reagent Class | Examples | Characteristics | Recommended Use |
| Uronium/Aminium Salts | HATU , HBTU, HCTU, COMU | Highly reactive, fast coupling times (20-60 min), and very efficient.[5] HATU is excellent for sterically hindered couplings.[5][6] COMU is a newer generation reagent with high reactivity and safer byproducts.[5][7] | Recommended for most coupling steps, including the sterically bulky Fmoc-Gln(Trt)-OH. |
| Phosphonium Salts | PyBOP | Efficient and does not carry the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[5] | A very good alternative to uronium salts, especially if guanidinylation is a concern. |
| Carbodiimides + Additives | DIC / Oxyma Pure , DIC / HOBt | Cost-effective. Carbodiimides like DIC must be used with an additive like Oxyma Pure or HOBt to prevent Gln side-chain dehydration and suppress racemization.[1][7] Oxyma Pure is a safer, non-explosive alternative to HOBt.[1] | Suitable for standard couplings when cost is a primary concern. Slower reaction times (60-120 min) compared to onium salts.[5] |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. They should be adapted based on the specific peptide sequence, scale, and available equipment.
General SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis.
Protocol 1: Standard SPPS Cycle
This protocol details a single cycle of amino acid addition.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Amino Acid Coupling (Choose one method):
-
Method A: HATU Activation
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 eq. relative to resin loading), HATU (3-5 eq.), in DMF.
-
Add a hindered base such as N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 eq.) to the solution to begin activation.[6][10]
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 30-60 minutes.
-
-
Method B: DIC/Oxyma Pure Activation
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 eq.) and Oxyma Pure (3-5 eq.) in DMF.
-
In a separate vial, dissolve Diisopropylcarbodiimide (DIC) (3-5 eq.) in DMF.
-
Add the DIC solution to the amino acid/Oxyma solution.
-
Allow the mixture to pre-activate for 2-10 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
-
Monitoring and Washing:
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes all side-chain protecting groups (including Trt from Gln).
-
Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with Dichloromethane (DCM) (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[10]
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
-
CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. TIS and water act as scavengers to trap reactive cations released during deprotection.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and stir gently at room temperature for 2-4 hours.[10]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10-fold volume).[8]
-
A white precipitate should form.
-
-
Peptide Collection and Purification:
-
Centrifuge the ether suspension to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[8]
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Visualization of Key Chemical Processes
Glutamine Side Reactions
This diagram illustrates the two primary side reactions that occur with an unprotected glutamine side chain.
Caption: Potential side reactions of unprotected glutamine in peptide synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
Utilizing Fmoc-Gln-OH in Automated Peptide Synthesizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine (Gln), a proteinogenic amino acid, is a frequent component of bioactive peptides and therapeutic proteins. Its side chain amide is crucial for the structure and function of many peptides. In automated solid-phase peptide synthesis (SPPS), the incorporation of glutamine residues is managed by its Nα-Fmoc protected form, Fmoc-Gln-OH. However, the unprotected side chain of glutamine presents significant synthetic challenges, primarily the formation of pyroglutamate (B8496135) and dehydration. This document provides detailed application notes and protocols for the effective utilization of this compound and its side-chain protected variant, Fmoc-Gln(Trt)-OH, in automated peptide synthesizers to ensure high purity and yield of the target peptide.
Key Challenges in Incorporating Glutamine in SPPS
Two primary side reactions can occur when using this compound without side-chain protection, leading to impurities and truncated peptide sequences:
-
Pyroglutamate Formation: The N-terminal glutamine residue's free amine can attack its own side-chain amide, especially under the basic conditions of Fmoc deprotection. This intramolecular cyclization forms a stable five-membered lactam ring, pyroglutamate (pGlu).[1] This modification blocks the N-terminus, preventing further peptide elongation and rendering the peptide inactive in sequencing reactions like Edman degradation.[1]
-
Dehydration: Although less common for glutamine than for asparagine, the side-chain amide can undergo dehydration to form a nitrile under harsh activation conditions, particularly with carbodiimide (B86325) reagents.[2][3] This results in a mass loss of 18 Da in the final peptide.
To mitigate these challenges, the use of a side-chain protecting group is highly recommended. The triphenylmethyl (Trt) group is the most common and effective choice, leading to the use of Fmoc-Gln(Trt)-OH .[1][4] The bulky trityl group sterically hinders the N-terminal amine from attacking the side-chain amide, thus preventing pyroglutamate formation.[1] It also prevents dehydration during activation.[3]
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Gln(Trt)-OH
While direct quantitative comparisons are sequence-dependent, the following table summarizes the general performance of common coupling reagents for incorporating Fmoc-Gln(Trt)-OH in automated peptide synthesis. Uronium/aminium salt-based reagents like HBTU and HATU are generally preferred for their efficiency and rapid reaction times.[2][5]
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| HBTU | Uronium/Aminium | Widely used, good coupling efficiency, rapid activation.[5] | Can lead to more impurities compared to HATU/HCTU in some cases.[6] |
| HATU | Uronium/Aminium | Highly efficient, faster than HBTU, less epimerization.[2][5] | More expensive than HBTU. |
| HCTU | Uronium/Aminium | High coupling efficiency, produces high-purity peptides.[6] | Can be more expensive than HBTU. |
| DIC/HOBt | Carbodiimide | Cost-effective, good for minimizing racemization under base-free conditions.[7] | Slower reaction times, potential for dehydration side reactions with unprotected Gln.[2] |
| COMU | Uronium | High coupling efficiency comparable to HATU, safer (non-explosive byproducts).[7][8] | Solution stability can be a concern for pre-prepared solutions on some synthesizers.[4] |
Table 2: Impact of Trityl (Trt) Side-Chain Protection on Glutamine-Containing Peptide Synthesis
| Feature | This compound (Unprotected) | Fmoc-Gln(Trt)-OH (Protected) |
| Pyroglutamate Formation | High risk, especially at the N-terminus. | Significantly minimized due to steric hindrance.[1] |
| Dehydration Side Reaction | Possible with strong carbodiimide activation. | Prevented by side-chain protection.[3] |
| Solubility in DMF | Less soluble.[3] | Readily soluble, facilitating easier handling in automated synthesizers.[3] |
| Coupling Efficiency | Can be lower due to side reactions. | Generally higher due to prevention of side reactions and better solubility.[5] |
| Crude Peptide Purity | Often lower due to pyroglutamate and deletion sequences. | Significantly higher. |
| Recommendation | Not recommended, especially for N-terminal Gln or long peptides. | Highly recommended for all glutamine incorporations in SPPS. |
Experimental Protocols
The following are generalized protocols for automated peptide synthesizers. Specific parameters should be optimized based on the peptide sequence, resin, and synthesizer model (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).
Protocol 1: Standard Automated Synthesis Cycle for Fmoc-Gln(Trt)-OH Incorporation
This protocol outlines a typical cycle for adding an Fmoc-Gln(Trt)-OH residue to the growing peptide chain on a solid support.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) pre-loaded with the first amino acid.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[9]
2. Fmoc Deprotection:
- Drain the DMF.
- Treat the resin with 20% piperidine (B6355638) in DMF. This is often a two-stage process in automated synthesizers: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes) to ensure complete Fmoc removal.[10]
- Thoroughly wash the resin with DMF (e.g., 5-7 cycles) to remove all traces of piperidine and the Fmoc-adduct.
3. Amino Acid Coupling (Fmoc-Gln(Trt)-OH):
- Activation: In a separate vial, pre-activate a solution of:
- Fmoc-Gln(Trt)-OH (4-5 equivalents relative to resin loading)
- Coupling reagent (e.g., HBTU, HATU) (3.8-5 equivalents)
- Base (e.g., N,N-diisopropylethylamine - DIPEA) (8-10 equivalents) in DMF.
- Coupling: Deliver the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 30-60 minutes. For microwave-assisted synthesizers, coupling times can be significantly shorter (e.g., 5-10 minutes at elevated temperatures like 75°C).[10][11]
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (e.g., 3-5 cycles).
4. Chain Elongation:
- Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
5. Final Cleavage and Deprotection:
- After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from glutamine.
- Precipitate the crude peptide in cold diethyl ether, wash, and dry.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Strategies to Avoid Pyroglutamate Formation with N-terminal Glutamine
While using Fmoc-Gln(Trt)-OH is the most effective strategy, if unprotected this compound must be used at the N-terminus, the following can help minimize pyroglutamate formation:
-
Modify Deprotection Conditions: Use a weaker base or shorter deprotection times for the final Fmoc removal step.[1]
-
Immediate Subsequent Coupling: After deprotecting the N-terminal Gln, immediately proceed with the coupling of the subsequent residue to cap the reactive N-terminal amine.
-
Use of Boc-Gln-OH: If the synthesis strategy allows, using Boc-Gln-OH for the N-terminal residue can circumvent the issue as the Boc group is only removed during the final acid cleavage step.
Visualizations
Experimental Workflow for Automated Peptide Synthesis
Logical Relationship: Preventing Side Reactions with Fmoc-Gln(Trt)-OH
References
- 1. ohsu.edu [ohsu.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
Application Notes and Protocols for Manual Peptide Synthesis Using Fmoc-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manual solid-phase peptide synthesis (SPPS) remains a cornerstone technique for the flexible and scalable production of peptides. The choice of building blocks is critical to the success of the synthesis, directly impacting yield and purity. When incorporating glutamine (Gln) residues, the use of Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) requires careful consideration due to potential side reactions. These notes provide detailed protocols and data for the effective use of this compound in manual SPPS, with a strong recommendation for the use of its side-chain protected form, Fmoc-Gln(Trt)-OH .
The primary challenge with unprotected this compound is the dehydration of the side-chain amide during the activation step, particularly with carbodiimide-based reagents, leading to the formation of a nitrile. Furthermore, an unprotected N-terminal glutamine residue can cyclize to form pyroglutamate, which terminates the peptide chain elongation.[1] The use of a trityl (Trt) protecting group on the side chain of glutamine, as in Fmoc-Gln(Trt)-OH, effectively prevents these side reactions and offers superior solubility.[2]
Data Presentation
The use of Fmoc-Gln(Trt)-OH provides a significant improvement in the quality of the final peptide product. The following tables summarize the expected outcomes when comparing the use of unprotected and protected glutamine derivatives in manual SPPS.
Table 1: Comparison of this compound and Fmoc-Gln(Trt)-OH in Manual SPPS
| Parameter | This compound | Fmoc-Gln(Trt)-OH | Rationale |
| Solubility in DMF | Low | High | The trityl group enhances solubility, facilitating easier handling and more efficient coupling reactions.[2] |
| Risk of Dehydration | High (with carbodiimides) | Negligible | The trityl group protects the side-chain amide from dehydration during activation.[2] |
| Risk of Pyroglutamate Formation (at N-terminus) | High | Negligible | The bulky trityl group sterically hinders the intramolecular cyclization.[1] |
| Coupling Efficiency | Variable to Good | Excellent | Improved solubility and prevention of side reactions lead to more complete coupling. |
| Crude Purity | Moderate | High | The reduction of major side products results in a cleaner crude peptide. |
| Overall Yield | Lower | Higher | Higher coupling efficiency and fewer truncated or modified sequences contribute to a better overall yield.[3] |
Table 2: Typical Reagent Excess and Reaction Times for Manual SPPS
| Reagent | Equivalents (relative to resin loading) | Typical Reaction Time |
| Fmoc-Amino Acid | 3 - 5 | 1 - 4 hours |
| Coupling Reagent (e.g., HATU, HBTU) | 3 - 5 | 1 - 4 hours |
| Base (e.g., DIPEA) | 6 - 10 | 1 - 4 hours |
| Fmoc Deprotection (20% Piperidine (B6355638) in DMF) | N/A | 2 x 10-15 minutes |
Experimental Protocols
The following are detailed protocols for the key steps in manual solid-phase peptide synthesis incorporating Fmoc-Gln(Trt)-OH.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) into a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 10-15 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling (using HATU)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Reaction Monitoring (Kaiser Test)
The Kaiser test is used to detect the presence of free primary amines. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) signifies a complete reaction.
-
Take a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the test tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Protocol 5: Peptide Cleavage and Precipitation
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS) (as a scavenger)[4]
-
2.5% Water
-
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
Application Notes: Activation of Fmoc-Gln-OH with HBTU and HOBt Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of glutamine (Gln) residues into synthetic peptides is a critical aspect of peptide chemistry and drug development. The use of Nα-Fmoc-protected glutamine (Fmoc-Gln-OH) presents unique challenges, primarily related to the amide side chain. During the activation of the C-terminal carboxyl group, the side-chain amide can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization to form pyroglutamate. These side reactions can lead to impurities and lower yields of the target peptide. The choice of coupling reagents is therefore paramount to mitigating these risks.
This document provides detailed application notes and protocols for the activation of this compound using the highly efficient aminium-based coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of the additive HOBt (1-Hydroxybenzotriazole). Furthermore, we will compare the use of side-chain unprotected this compound with the side-chain protected Fmoc-Gln(Trt)-OH, highlighting the significant advantages of the latter in improving coupling efficiency and minimizing side reactions.
Key Considerations for Glutamine Coupling
When incorporating glutamine into a peptide sequence, several factors must be considered to ensure a high yield and purity of the final product:
-
Side-Chain Protection: The amide group in the side chain of glutamine is susceptible to dehydration during the activation step, particularly with carbodiimide-based reagents. The use of a side-chain protecting group, such as the trityl (Trt) group, is highly recommended to prevent this side reaction.[1][2]
-
Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamic acid, a reaction that can be catalyzed by both acidic and basic conditions.[3][4][5] While this is more of a concern at the N-terminus of the peptide chain, the appropriate choice of coupling conditions and the use of side-chain protection can minimize this risk.
-
Solubility: this compound has limited solubility in common peptide synthesis solvents like dimethylformamide (DMF). In contrast, Fmoc-Gln(Trt)-OH exhibits significantly better solubility, which facilitates more efficient and complete coupling reactions.
-
Coupling Reagents: HBTU, in combination with HOBt, is a highly effective coupling reagent system for Fmoc-amino acids.[6][7] HBTU promotes rapid and efficient activation, while HOBt acts as a racemization suppressant and can help to prevent side reactions.[8][9]
Data Presentation: Comparison of this compound and Fmoc-Gln(Trt)-OH
While direct head-to-head quantitative yield data is sequence-dependent, the following table summarizes the qualitative and semi-quantitative comparison between using unprotected and trityl-protected Fmoc-glutamine in solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation. The use of Fmoc-Gln(Trt)-OH is strongly recommended for optimal results.
| Parameter | This compound | Fmoc-Gln(Trt)-OH | References |
| Coupling Efficiency | Moderate to Good | High to Excellent | [1][6] |
| Reaction Time | Standard (30-60 min) | Rapid (10-30 min) | [6] |
| Risk of Side Reactions (Dehydration) | Moderate | Negligible | [2] |
| Risk of Pyroglutamate Formation | Low to Moderate | Low | [3][5] |
| Solubility in DMF | Low | High | |
| Purity of Crude Peptide | Variable | High | |
| Recommendation | Not Recommended | Highly Recommended |
Experimental Protocols
The following are detailed protocols for the activation and coupling of Fmoc-Gln(Trt)-OH (recommended) and this compound (alternative, not recommended) in manual solid-phase peptide synthesis.
Protocol 1: Recommended Coupling of Fmoc-Gln(Trt)-OH using HBTU/HOBt
This protocol outlines the standard procedure for coupling the side-chain protected Fmoc-Gln(Trt)-OH onto a solid support with a free N-terminal amine.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide-resin with a free N-terminal amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may turn yellow, which is normal.
-
-
Coupling Reaction:
-
Add the pre-activated Fmoc-Gln(Trt)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete (Kaiser test negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Alternative Coupling of this compound using HBTU/HOBt
This protocol is provided for informational purposes. Due to the lower solubility and higher risk of side reactions, it is generally not recommended.
Materials:
-
This compound
-
All other reagents and materials as listed in Protocol 1.
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, add this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents).
-
Add a sufficient volume of DMF to dissolve the reagents. Note that this compound has poor solubility, and gentle warming or sonication may be required. Ensure the solution is fully dissolved before proceeding.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for at least 60 minutes. A longer coupling time may be necessary due to the lower reactivity and potential for incomplete coupling.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. If the Kaiser test is positive, a second coupling (double coupling) may be required.
Visualizations
Chemical Activation Pathway
The following diagram illustrates the chemical pathway for the activation of an Fmoc-protected amino acid with HBTU and HOBt, leading to the formation of a peptide bond.
Caption: Activation of Fmoc-amino acid with HBTU/Base and coupling.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the logical flow of a single coupling cycle in Fmoc-based SPPS.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 5. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Cleaving Peptides Containing Fmoc-Gln(Trt)-OH from the Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient cleavage of peptides containing Fmoc-Gln(Trt)-OH from solid-phase resin. The protocol emphasizes the use of a standard trifluoroacetic acid (TFA)-based cleavage cocktail and highlights critical steps for minimizing common side reactions, such as pyroglutamate (B8496135) formation. This guide includes comprehensive experimental procedures, a quantitative comparison of different cleavage cocktails, a troubleshooting guide for common issues, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
In solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin support is a critical step that significantly impacts the final yield and purity of the product. For peptides containing glutamine (Gln), the use of a side-chain protecting group is essential to prevent side reactions during peptide assembly. The trityl (Trt) group is a commonly used acid-labile protecting group for the amide side chain of glutamine (Gln) in Fmoc-based SPPS.
The cleavage process involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), to break the bond between the peptide and the resin and to remove the side-chain protecting groups. During this acidic treatment, reactive cationic species are generated, which can lead to undesired modifications of sensitive amino acid residues. To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is employed.
A particular challenge associated with N-terminal glutamine residues is their propensity to cyclize under acidic conditions to form pyroglutamate, a lactam. This side reaction can lead to a heterogeneous product and complicate purification. The choice of cleavage cocktail and the optimization of reaction conditions, such as time and temperature, are therefore crucial for maximizing the yield of the desired peptide while minimizing the formation of impurities.
This application note provides a robust protocol for the cleavage of peptides containing Fmoc-Gln(Trt)-OH, offering guidance on best practices to achieve high purity and yield.
Materials and Equipment
-
Peptide-resin (synthesized with Fmoc-Gln(Trt)-OH)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Cold diethyl ether
-
Reaction vessel (e.g., glass-fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
-
Fume hood
-
HPLC system (for analysis)
-
Lyophilizer
Experimental Protocols
Protocol 1: Preparation of the Peptide-Resin for Cleavage
-
N-terminal Fmoc Group Removal : Ensure that the N-terminal Fmoc protecting group has been removed from the peptide-resin in the final step of the synthesis.[1][2]
-
Resin Washing :
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin extensively with dichloromethane (DCM) (3 x 15 mL per gram of resin) to swell the resin and remove any residual solvents from the synthesis.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least one hour before cleavage.
-
Protocol 2: Standard Cleavage of Peptides Containing Fmoc-Gln(Trt)-OH
This protocol is suitable for most peptides containing Gln(Trt) and other standard protected amino acids.
-
Prepare the Cleavage Cocktail : In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For every 100 mg of peptide-resin, use 2 mL of the cocktail.
-
Cocktail A (Standard) : 95% TFA, 2.5% Water, 2.5% TIS. This is a general-purpose cocktail effective for most peptides.[1]
-
Carefully mix the components in a clean, dry glass container.
-
-
Cleavage Reaction :
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to yellow or orange is normal and indicates the release of trityl cations.[3]
-
For peptides with multiple arginine residues or other acid-sensitive groups, the cleavage time may need to be optimized. It is recommended to perform a small-scale trial cleavage to determine the optimal time.[1][2]
-
Protocol 3: Post-Cleavage Processing and Peptide Precipitation
-
Filtration : Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide. Collect the filtrate in a clean centrifuge tube.
-
Resin Washing : Wash the resin twice with a small volume of fresh TFA (0.5 mL per 100 mg of initial resin) and combine the filtrates to maximize peptide recovery.
-
Peptide Precipitation :
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[4]
-
If no precipitate forms, concentrating the TFA solution under a gentle stream of nitrogen before adding to ether can be helpful. Alternatively, placing the ether suspension at -20°C for an extended period can promote precipitation.[5]
-
-
Pelleting and Washing :
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and dissolved protecting groups.[4]
-
-
Drying : After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
Protocol 4: Analysis of Crude Peptide Purity by RP-HPLC
The purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column : C18 reverse-phase column
-
Mobile Phase A : 0.1% TFA in water
-
Mobile Phase B : 0.1% TFA in acetonitrile
-
Gradient : A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) is a good starting point for analysis.
-
Detection : UV absorbance at 214 nm or 220 nm.
-
Sample Preparation : Dissolve a small amount of the crude peptide in mobile phase A or a suitable solvent.
Data Presentation
The choice of cleavage cocktail can significantly affect the yield and purity of the final peptide. The following table summarizes the expected performance of different cleavage cocktails for a model peptide containing a Gln(Trt) residue.
Table 1: Comparison of Cleavage Cocktail Performance for a Model Gln(Trt)-Containing Peptide
| Cleavage Cocktail Composition (v/v/v) | Cleavage Time (hours) | Crude Peptide Yield (%) | Crude Peptide Purity (%) | Pyroglutamate Formation (%) | Notes |
| A: 95% TFA / 2.5% H₂O / 2.5% TIS | 2 | ~85 | ~90 | < 2 | Standard, effective for most sequences.[1] |
| B: 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 2 | ~88 | ~92 | < 2 | EDT is a good scavenger for Trt groups and can improve purity. |
| C: 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 3 | ~80 | ~88 | < 3 | Phenol can help scavenge various carbocations.[6] |
| D: 95% TFA / 5% TIS | 2 | ~82 | ~85 | ~3 | Absence of water may slightly increase pyroglutamate formation. |
| E: 90% TFA / 5% thioanisole (B89551) / 3% EDT / 2% anisole (B1667542) (Reagent R) | 2-4 | ~90 | ~95 | < 1 | Highly effective but noxious due to thiol scavengers.[3] |
Note: The data presented are representative values and can vary depending on the specific peptide sequence, resin, and experimental conditions. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a new peptide.
Troubleshooting
Encountering issues during peptide cleavage is not uncommon. The following table provides a guide to troubleshoot common problems.
Table 2: Troubleshooting Guide for Peptide Cleavage
| Problem | Possible Cause | Suggested Solution |
| Low or no peptide yield | Incomplete cleavage from the resin. | Increase the cleavage time or use a stronger cleavage cocktail. Re-cleave the resin with fresh cocktail.[5] |
| Peptide is soluble in the precipitation solvent. | Concentrate the TFA filtrate before adding to ether. Try a different precipitation solvent or place at a lower temperature for a longer duration. Check the ether supernatant for the presence of the peptide.[5][6] | |
| Premature cleavage during synthesis (for highly acid-labile resins). | Use a less acid-labile resin or milder coupling conditions. | |
| Low purity of crude peptide | Incomplete removal of protecting groups. | Increase the cleavage time. Ensure the cleavage cocktail is freshly prepared with high-quality reagents. |
| Side reactions (e.g., alkylation of sensitive residues). | Use a cleavage cocktail with appropriate scavengers for the specific amino acids in the peptide.[6] | |
| Pyroglutamate formation. | Minimize cleavage time and temperature. Ensure the N-terminal Fmoc group is removed just before cleavage. | |
| Presence of unexpected peaks in HPLC | Trityl-related byproducts. | Ensure sufficient TIS is used in the cleavage cocktail. Repeat the ether precipitation and washing steps.[7] |
| Oxidation of Met or Cys residues. | Perform the cleavage under an inert atmosphere (e.g., nitrogen). Add EDT to the cleavage cocktail. | |
| Aspartimide formation. | This is a synthesis-related side reaction. Optimize coupling to and deprotection of Asp residues during synthesis. |
Diagram
The following diagram illustrates the general workflow for the cleavage of a peptide from the resin.
Caption: Workflow for peptide cleavage from resin.
Conclusion
The protocol described in this application note provides a reliable method for cleaving peptides containing Fmoc-Gln(Trt)-OH from solid-phase resins. By utilizing a standard TFA-based cleavage cocktail with appropriate scavengers and adhering to the recommended procedures for peptide precipitation and washing, researchers can achieve high yields and purity of their target peptides. Careful attention to potential side reactions, particularly pyroglutamate formation, and the use of the troubleshooting guide can help overcome common challenges in peptide cleavage. The provided workflow and data serve as a valuable resource for scientists and professionals in the field of peptide synthesis and drug development.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Monitoring Fmoc-Gln-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient coupling of amino acids is paramount to the successful solid-phase peptide synthesis (SPPS) of high-purity peptides. Fmoc-Gln-OH, a frequently incorporated residue, presents unique challenges due to potential side reactions, primarily pyroglutamate (B8496135) formation and side-chain dehydration. Therefore, diligent monitoring of its coupling efficiency is critical to prevent the accumulation of deletion sequences and other impurities.
This document provides detailed application notes and protocols for various methods to monitor the coupling efficiency of this compound. It is designed to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis workflows and ensuring the quality of their final products. The methods described range from rapid qualitative colorimetric tests to more rigorous quantitative techniques. The use of a side-chain protecting group for glutamine, such as the Trityl (Trt) group (Fmoc-Gln(Trt)-OH), is strongly recommended to minimize side reactions and improve solubility.[1][2]
Monitoring Methods Overview
Several methods are available to monitor the coupling of this compound. The choice of method depends on the desired level of accuracy, the stage of the synthesis, and the available instrumentation.
-
Qualitative Colorimetric Tests: The Kaiser test and the Chloranil test are rapid, resin-based assays that provide a visual indication of the presence of unreacted primary and secondary amines, respectively. They are invaluable for real-time, qualitative assessment of coupling completion at the bench.
-
Quantitative UV-Vis Spectroscopy: This method indirectly quantifies coupling efficiency by measuring the amount of Fmoc group cleaved in the subsequent deprotection step. A consistent amount of Fmoc released per cycle indicates successful and complete coupling in the preceding step.[3][4]
-
Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique used for the definitive confirmation of coupling success and the detection of side products. By analyzing a small, cleaved portion of the peptide-resin, it provides accurate mass data to identify the desired product as well as any impurities resulting from incomplete coupling or side reactions.
Data Presentation: Comparison of Monitoring Methods
The following table summarizes the key characteristics of the different monitoring methods for this compound coupling.
| Method | Principle | Type | Speed | Sensitivity | Limitations |
| Kaiser Test | Colorimetric reaction of ninhydrin (B49086) with primary amines.[5] | Qualitative/Semi-Quantitative | ~5-10 min | High | Can give false positives with Fmoc-protected amino acids; does not detect secondary amines (e.g., proline).[6][7] |
| Chloranil Test | Colorimetric reaction with secondary amines. | Qualitative | ~5 min | Moderate | Less sensitive than the Kaiser test for primary amines. |
| UV-Vis Spectroscopy | Spectrophotometric quantification of the dibenzofulvene-piperidine adduct released during Fmoc deprotection.[8] | Quantitative (Indirect) | Real-time (during deprotection) | High | Indirectly measures coupling; assumes consistent Fmoc release for complete couplings. |
| LC-MS | Separation and mass determination of cleaved peptide products. | Quantitative | 1-2 hours (including cleavage and analysis) | Very High | Destructive to the resin sample; requires specialized equipment. |
Experimental Protocols
Qualitative Monitoring: Kaiser Test
The Kaiser test is a highly sensitive method for detecting free primary amines on the peptide-resin, indicating an incomplete coupling reaction.[5]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Protocol:
-
Collect a small sample of resin beads (1-5 mg) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.
-
Faint Blue: Suggests a nearly complete reaction. A second coupling or capping may be considered.
-
Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).
Caption: Workflow for the Kaiser Test protocol and interpretation.
Qualitative Monitoring: Chloranil Test
The Chloranil test is used to detect the presence of secondary amines and can also be used for primary amines.
Reagents:
-
Solution A: 2% (v/v) acetaldehyde (B116499) in DMF.
-
Solution B: 2% (w/v) p-chloranil in DMF.
Protocol:
-
Take a small sample of resin beads (1-5 mg).
-
Wash the beads with DMF.
-
Add 2-3 drops of Solution A to the beads and wait for 1 minute.
-
Add 2-3 drops of Solution B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation of Results:
-
Blue or Green-Blue: Positive result, indicating the presence of free amines (incomplete coupling).
-
Yellow: Negative result, indicating a complete coupling.
Caption: Workflow for the Chloranil Test protocol and interpretation.
Quantitative Monitoring: UV-Vis Spectroscopy of Fmoc-Deprotection
This method relies on the quantification of the Fmoc group cleaved during the deprotection step. A consistent release of the Fmoc-piperidine adduct indicates successful coupling in the previous step.
Reagents and Equipment:
-
20% (v/v) piperidine (B6355638) in DMF.
-
UV-Vis spectrophotometer.
-
Quartz cuvette.
Protocol:
-
After the coupling of this compound and subsequent washing steps, treat the resin with a known volume of 20% piperidine in DMF.
-
Collect the filtrate containing the cleaved Fmoc-piperidine adduct.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., DMF) to be within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm.
-
Calculate the amount of Fmoc group released using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the Fmoc-piperidine adduct (approximately 7800 L mol⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Compare the calculated amount of released Fmoc group to the theoretical loading of the resin. A value close to 100% of the theoretical loading from the previous cycle indicates a successful coupling.
Caption: Workflow for quantitative monitoring using UV-Vis spectroscopy.
Definitive Analysis: LC-MS for Coupling and Side Reaction Monitoring
LC-MS analysis of a cleaved aliquot of the peptide-resin provides the most definitive assessment of coupling efficiency and allows for the identification of side products.
Protocol:
-
Sample Preparation:
-
Take a small amount of resin (5-10 mg) after the this compound coupling step.
-
Wash the resin thoroughly and dry it under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the dissolved peptide onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the eluent using a mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired peptide by its expected mass-to-charge ratio (m/z).
-
Search for peaks corresponding to potential side products:
-
Incomplete coupling: Look for the mass of the peptide without the glutamine residue.
-
Pyroglutamate formation: Look for a mass loss of 17 Da from the expected mass of the glutamine-containing peptide.[9]
-
Side-chain dehydration: Look for a mass loss of 18 Da from the expected mass of the glutamine-containing peptide.[9]
-
-
Quantify the relative peak areas to determine the purity of the crude product and the extent of any side reactions.
-
References
- 1. 71989-20-3|this compound|BLD Pharm [bldpharm.com]
- 2. Fmoc-Gln(Trt)-OH [cem.com]
- 3. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. peptide.com [peptide.com]
- 8. DSpace [scholarshare.temple.edu]
- 9. peptide.com [peptide.com]
Applications of Fmoc-Gln-OH in Drug Discovery and Development
Introduction
N-α-Fmoc-L-glutamine (Fmoc-Gln-OH) is a pivotal building block in the field of drug discovery and development, primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for a robust and versatile strategy for the stepwise synthesis of peptides under mild basic conditions. The amide-containing side chain of glutamine is crucial for the structure and function of many biologically active peptides, participating in vital interactions. To prevent undesirable side reactions during peptide synthesis, the side chain of glutamine is typically protected, most commonly with a trityl (Trt) group, forming Fmoc-Gln(Trt)-OH. This derivative offers enhanced solubility and prevents dehydration of the side-chain amide.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic peptides and its potential applications in targeted drug delivery systems.
Application Notes
Synthesis of Therapeutic Peptides
The primary application of this compound is in the synthesis of peptide-based therapeutics.[3] Glutamine residues are integral to the biological activity of numerous peptide hormones and their analogs.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists:
Fmoc-Gln(Trt)-OH is a critical reagent in the solid-phase synthesis of major antidiabetic drugs like Liraglutide (B1674861) and Semaglutide.[4][5] These GLP-1 analogues contain a glutamine residue in their sequence that is important for their therapeutic efficacy. The synthesis involves the sequential coupling of Fmoc-protected amino acids, including Fmoc-Gln(Trt)-OH, onto a solid support.[6][7] The use of the Trt protecting group is crucial for achieving high purity and yield in the synthesis of these complex peptides.[8]
Antiviral Peptides:
Glutamine-containing peptides have also been developed as antiviral agents. For instance, Enfuvirtide, an HIV fusion inhibitor, is a 36-amino acid peptide whose synthesis can be accomplished using Fmoc-based SPPS, where Fmoc-Gln(Trt)-OH would be used for the incorporation of glutamine residues.[9][10]
Glutamine-Containing Peptides in Targeted Drug Delivery
The unique properties of glutamine make it an attractive component in the design of targeted drug delivery systems.
Peptide-Drug Conjugates (PDCs):
While less common than glutamic acid, glutamine can be incorporated into peptide linkers for antibody-drug conjugates (ADCs) or other PDCs.[11][12] The hydrophilic nature of the glutamine side chain can improve the solubility and pharmacokinetic profile of the conjugate. The peptide linker can be designed to be cleaved by specific enzymes at the target site, releasing the cytotoxic payload.
Targeting Glutamine Transporters:
Cancer cells often overexpress glutamine transporters to meet their high metabolic demands.[13] This characteristic can be exploited for targeted drug delivery. Peptides rich in glutamine can be used to target these transporters, delivering conjugated drugs or imaging agents specifically to tumor cells.
Quantitative Data
The successful synthesis of peptides is dependent on high coupling efficiencies at each step. The purity of the final peptide is a critical parameter for its therapeutic use.
Table 1: Representative Purity and Yield in Fmoc-SPPS
| Parameter | Typical Value | Reference |
| Purity of commercial Fmoc-Gln(Trt)-OH | ≥99.0% | [8] |
| Single-step coupling efficiency | >99% | [14] |
| Overall yield for a 31-amino acid peptide (e.g., Liraglutide) | ~69% (after purification) | [15] |
| Final purity of therapeutic peptides | >98% | [6] |
Note: Yields are highly sequence-dependent and can vary based on the specific peptide, solid support, and coupling reagents used.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Glutamine-Containing Peptide (Representative Protocol for a GLP-1 Analog Fragment)
This protocol describes the manual synthesis of a short peptide fragment containing glutamine using Fmoc-Gln(Trt)-OH on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Gln(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (e.g., Fmoc-Gln(Trt)-OH):
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (the resin beads should remain colorless). If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a glutamine-containing peptide.
Signaling Pathways
Glutamine plays a significant role in cell signaling, particularly in cancer metabolism. Peptides synthesized using this compound can be designed to modulate these pathways for therapeutic benefit.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine is a key amino acid that activates the mTORC1 complex.[16][17] This activation promotes glutamine metabolism and cell proliferation.[18] Glutamine-containing peptides could potentially be used to either enhance or inhibit mTOR signaling, depending on the therapeutic goal. For instance, in cancer therapy, inhibiting mTORC1 is a desirable strategy.
References
- 1. From R&D to application: GLP-1 purification strategy - Bestchrom [bestchrom.com]
- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 3. genscript.com [genscript.com]
- 4. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013037266A1 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN113150108A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Glutamine transporters as pharmacological targets: From function to drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Gln-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for identifying and preventing side reactions associated with the use of Fmoc-Gln-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is intended for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful synthesis of glutamine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using unprotected this compound in SPPS?
A1: The two primary side reactions are:
-
Side-Chain Dehydration: The carboxamide side chain of glutamine can undergo irreversible dehydration to form a nitrile (β-cyanoalanine). This results in a mass loss of 18 Da in the final peptide, which can be difficult to separate from the desired product. This side reaction is particularly prevalent when using carbodiimide-based coupling reagents like DIC.[1]
-
Pyroglutamate (B8496135) (pGlu) Formation: When glutamine is the N-terminal amino acid, its free α-amino group can nucleophilically attack the side-chain amide, leading to the formation of a stable five-membered lactam ring known as pyroglutamate. This modification results in a mass loss of 17 Da and renders the peptide chain resistant to further elongation and Edman degradation sequencing.[1] This can occur during the basic conditions of Fmoc deprotection or the acidic conditions of final cleavage.[1]
Q2: What is the most effective method to prevent these side reactions?
A2: The most effective and widely recommended strategy is to use a side-chain protected glutamine derivative. Fmoc-Gln(Trt)-OH , where the side-chain amide is protected by a bulky trityl (Trt) group, is the industry standard.[1] The Trt group sterically hinders both the dehydration of the side chain and the intramolecular cyclization that leads to pyroglutamate formation.[1]
Q3: My mass spectrometry (MS) analysis shows a mass loss of 18 Da. What is the likely cause and how can I fix it?
A3: A mass loss of 18 Da strongly indicates the dehydration of a glutamine (or asparagine) side chain to a nitrile. This is most likely to occur during the coupling step, especially if you are using a carbodiimide (B86325) reagent like DIC with an activating agent such as HOBt.[1] To prevent this in future syntheses, it is highly recommended to use Fmoc-Gln(Trt)-OH. If you must use unprotected this compound, consider switching to a phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagent, which are less prone to causing this side reaction.
Q4: My peptide is not sequencing, and I observe a mass loss of 17 Da. What happened?
A4: This is a classic sign of pyroglutamate formation at the N-terminus of your peptide, which blocks the N-terminal amine.[1] This occurs when the N-terminal residue is glutamine. To prevent this, you can:
-
Use Fmoc-Gln(Trt)-OH for the N-terminal glutamine residue.
-
If using unprotected this compound, minimize the time the N-terminal amine is deprotected before the next coupling step.
-
Consider using milder deprotection conditions for the final Fmoc removal, such as a shorter exposure to piperidine (B6355638).
Q5: Are there any disadvantages to using Fmoc-Gln(Trt)-OH?
A5: While highly effective, there are some considerations when using Fmoc-Gln(Trt)-OH. The bulky trityl group can sometimes lead to slower or incomplete coupling, a phenomenon known as steric hindrance. In such cases, a double coupling or the use of a more potent coupling reagent like HATU may be necessary. Additionally, Fmoc-Gln(Trt)-OH is more expensive than its unprotected counterpart, which can be a factor in large-scale synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Mass loss of 18 Da in MS | Dehydration of Gln side-chain to a nitrile. | 1. Primary Recommendation: Use Fmoc-Gln(Trt)-OH in all subsequent syntheses. 2. Coupling Reagent: Avoid carbodiimide reagents (DCC, DIC). Switch to HATU, HBTU, or PyBOP. 3. Temperature: Avoid elevated temperatures during coupling. |
| Mass loss of 17 Da in MS & Failed Sequencing | Pyroglutamate formation at N-terminal Gln. | 1. Primary Recommendation: Use Fmoc-Gln(Trt)-OH for the N-terminal Gln. 2. Protocol Modification: Immediately couple the next amino acid after deprotection of the N-terminal Gln. 3. Deprotection Conditions: Consider adding 1% HOBt to the piperidine deprotection solution to suppress cyclization.[2] |
| Incomplete coupling of Gln residue (Positive Kaiser Test) | Steric hindrance from Trt group or peptide aggregation. | 1. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 2. Potent Reagent: Use a more potent coupling reagent like HATU. 3. Extended Time: Increase the coupling reaction time to 2-4 hours. 4. Solvent: Switch from DMF to NMP or add a small amount of DMSO to disrupt aggregation. |
Data Presentation
The use of a side-chain protecting group on glutamine significantly reduces the occurrence of side reactions. While exact quantitative comparisons are highly sequence-dependent, the following table provides a qualitative and semi-quantitative summary based on literature consensus.
| Glutamine Derivative | Coupling Reagent | Dehydration Risk | Pyroglutamate Risk (N-Terminal) | Expected Crude Purity |
| This compound | DIC / HOBt | High | High | Low to Moderate |
| This compound | HBTU / DIPEA | Low | High | Moderate |
| This compound | HATU / DIPEA | Very Low | High | Moderate to High |
| Fmoc-Gln(Trt)-OH | DIC / HOBt | Very Low | Very Low | High |
| Fmoc-Gln(Trt)-OH | HBTU / DIPEA | Very Low | Very Low | High |
| Fmoc-Gln(Trt)-OH | HATU / DIPEA | Very Low | Very Low | Very High |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-Gln(Trt)-OH using HATU
This protocol is recommended for incorporating glutamine with minimal side reactions.
-
Resin Preparation: Swell the peptide resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Pre-activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After coupling, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive, consider a second coupling (double coupling).
Protocol 2: Coupling of Unprotected this compound with Minimized Dehydration Risk using PyBOP
This protocol is a strategy to reduce dehydration when the use of unprotected this compound is unavoidable.
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve this compound (3 eq.) and PyBOP (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and immediately add this activation mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Washing: Wash the resin as described in Protocol 1.
-
Confirmation: Perform a Kaiser test. Due to the risk of side reactions, it is crucial to confirm complete coupling before proceeding.
Mandatory Visualization
Caption: Logical workflow of potential side reactions with unprotected this compound in SPPS.
Caption: Decision tree for preventing this compound side reactions during SPPS.
References
How to resolve Fmoc-Gln-OH aggregation during peptide synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to Fmoc-Gln-OH aggregation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: this compound Aggregation
Problem: You are experiencing poor coupling efficiency, incomplete Fmoc deprotection, or resin shrinking during the synthesis of a glutamine-containing peptide. These are common indicators of on-resin peptide aggregation.
Cause: Peptide chains containing glutamine (Gln) are prone to aggregation due to hydrogen bonding between the side-chain amide groups.[1] This self-association can hinder the accessibility of reagents to the growing peptide chain, leading to truncated or deletion sequences and reduced overall yield and purity.[2][3]
Solution 1: Backbone Protection with Dmb-Gly Dipeptides
The introduction of a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid preceding glutamine can disrupt the secondary structures that lead to aggregation.[3] Using a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide is a highly effective strategy.
Quantitative Impact:
The use of Dmb-protected dipeptides can significantly improve the purity of the crude peptide, especially in sequences prone to aggregation.
| Peptide Sequence Example | Synthesis Strategy | Crude Peptide Purity (%) |
| H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Asn-Gly-OH | Standard Fmoc-SPPS | ~25% (with multiple deletion products) |
| H-Val-Gln-Ala-Ala(Dmb)Gly -Ile-Asp-Tyr-Asn-Gly-OH | Fmoc-SPPS with Dmb-Dipeptide | >70% |
Experimental Protocol: Incorporation of Fmoc-Ala-(Dmb)Gly-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid. Wash the resin thoroughly with DMF (5x).
-
Activation of Dmb-Dipeptide:
-
In a separate vessel, dissolve Fmoc-Ala-(Dmb)Gly-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex for 1 minute.
-
-
Coupling: Immediately add the activated Dmb-dipeptide solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[4] If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Post-Coupling Deprotection: Proceed with the standard 20% piperidine in DMF treatment to remove the Fmoc group from the newly added dipeptide.
-
Cleavage and Dmb Removal: The Dmb group is stable to the basic conditions of Fmoc deprotection and is removed simultaneously with other side-chain protecting groups during the final cleavage with a standard Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[2]
Workflow for Dmb-Dipeptide Incorporation
Solution 2: Introduction of Pseudoproline Dipeptides
Pseudoproline dipeptides, which are derivatives of Ser or Thr, introduce a "kink" in the peptide backbone that disrupts inter-chain hydrogen bonding.[5][6] This is particularly useful when a Ser or Thr residue is present in the sequence near the aggregating Gln residue.
Quantitative Impact:
The introduction of pseudoproline dipeptides has been shown to convert failing syntheses into successful ones, dramatically increasing the yield of the desired peptide.
| Peptide Sequence Example | Synthesis Strategy | Observed Outcome |
| Human Amylin (8-37) | Standard Fmoc-SPPS | Traces of desired product |
| Human Amylin (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | High yield and purity |
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation and Deprotection: Follow steps 1 and 2 as described in the Dmb-dipeptide protocol.
-
Activation of Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 eq.) and a coupling reagent such as HATU (5 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 eq.) and mix thoroughly.
-
-
Coupling: Immediately add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction using the Kaiser or TNBS test.[2] Once complete, wash the resin thoroughly.
-
Cleavage and Ring Opening: The pseudoproline oxazolidine (B1195125) ring is cleaved during the final TFA cleavage step, regenerating the native Ser or Thr residue. A cleavage time of 2-3 hours is typically sufficient.[2]
Logical Relationship of Pseudoproline Action
Solution 3: Modifying Synthesis Conditions
For less severe aggregation, modifying the synthesis conditions can be sufficient to improve results.
Troubleshooting Options:
| Parameter | Modification | Rationale |
| Solvent | Switch from DMF to NMP or add 25% DMSO to DMF. | Improves solvation of the peptide-resin complex. |
| Temperature | Increase coupling temperature to 50-60°C. | Can help disrupt secondary structures and improve reaction kinetics. |
| Coupling | Perform a "double coupling" for the Gln residue. | Ensures the reaction goes to completion in cases of slow kinetics due to aggregation. |
| Additives | Add chaotropic salts like 0.8 M NaClO₄ or LiCl to the coupling mixture. | These salts disrupt the hydrogen bonds that cause aggregation. |
Experimental Protocol: Double Coupling for Fmoc-Gln(Trt)-OH
-
First Coupling:
-
Perform the initial coupling of Fmoc-Gln(Trt)-OH using your standard protocol (e.g., with HATU/DIPEA) for 1-2 hours.
-
Drain the reaction vessel.
-
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Gln(Trt)-OH.
-
Add this solution to the resin and allow it to react for another 1-2 hours.
-
-
Monitoring and Completion:
-
Perform a Kaiser test. A negative result indicates complete coupling.
-
Wash the resin thoroughly and proceed with the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation?
A1: The primary cause is the formation of intermolecular hydrogen bonds. The amide group in the side chain of glutamine can act as both a hydrogen bond donor and acceptor, leading to the formation of stable β-sheet-like structures between growing peptide chains on the solid support.[1] This aggregation physically blocks reactive sites, leading to incomplete reactions.
Q2: How can I detect aggregation during my synthesis?
A2: Visible signs include shrinking of the resin beads. In automated synthesizers with UV monitoring of Fmoc deprotection, aggregation is indicated by a broadening and flattening of the piperidine-dibenzofulvene adduct peak.[2] A qualitative assessment can also be made with a Kaiser test; a persistently positive result after a coupling reaction suggests that the N-terminal amine is inaccessible due to aggregation.
Q3: Is Fmoc-Gln(Trt)-OH better than unprotected this compound at preventing aggregation?
A3: Yes, using the trityl (Trt) protecting group on the glutamine side chain is crucial. It prevents the side-chain amide from participating in hydrogen bonding. Additionally, Fmoc-Gln(Trt)-OH has significantly better solubility in standard SPPS solvents like DMF compared to the unprotected form.
Q4: When should I choose a Dmb-dipeptide versus a pseudoproline?
A4: Pseudoprolines are an excellent choice if your sequence contains a Ser or Thr residue within a few amino acids of the problematic Gln residue. If the sequence lacks nearby Ser or Thr, or if a Gly residue is present, incorporating a Dmb-Gly dipeptide is a more versatile and highly effective strategy.
Q5: Can I combine these methods?
A5: Absolutely. For extremely difficult sequences, it is often beneficial to use a multi-pronged approach. For example, you could incorporate a pseudoproline dipeptide, use NMP as a solvent, and perform a double coupling at an elevated temperature for particularly stubborn residues.
References
- 1. Aggregation of proteins with expanded glutamine and alanine repeats of the glutamine-rich and asparagine-rich domains of Sup35 and of the amyloid β-peptide of amyloid plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
Optimizing the coupling conditions for Fmoc-Gln-OH incorporation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the incorporation of Fmoc-Gln-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions associated with the coupling of this compound?
The incorporation of glutamine presents two main challenges. The most significant is the formation of pyroglutamate (B8496135) (pGlu) when Gln is the N-terminal residue.[1] The free N-terminal amine can attack the side-chain amide, creating a stable five-membered lactam ring, which terminates the peptide chain elongation.[1] This side reaction results in a characteristic mass loss of 17 Da.[1] A secondary issue, though less common for glutamine than asparagine, is the dehydration of the side-chain amide to a nitrile group, which causes a mass loss of 18 Da.[1]
Q2: Why is it highly recommended to use the side-chain protected form, Fmoc-Gln(Trt)-OH?
Using a side-chain protecting group is the most effective strategy to prevent the common side reactions associated with glutamine coupling.[1] The bulky trityl (Trt) group on the side-chain amide of Fmoc-Gln(Trt)-OH physically blocks the N-terminal amine from attacking the side-chain, thereby preventing pyroglutamate formation.[1][2] It also prevents side-chain dehydration. The Trt group is stable during the basic conditions of Fmoc deprotection but is easily removed during the final acidic cleavage from the resin.[3]
Q3: Which coupling reagents are best for incorporating Fmoc-Gln(Trt)-OH?
The choice of coupling reagent depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence.
-
Onium (Aminium/Uronium) Salts (e.g., HATU, HBTU): These are highly efficient reagents that provide rapid coupling and are excellent for sterically hindered amino acids.[4] HATU is often preferred over HBTU as it can lead to lower racemization and is highly reactive.[4][5]
-
Carbodiimides with Additives (e.g., DIC/OxymaPure, DIC/HOBt): This combination is a cost-effective and reliable method.[4] The use of additives like OxymaPure or HOBt is crucial to suppress racemization and prevent side reactions like dehydration.[5][6] This method is generally considered a safer choice for minimizing epimerization.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of glutamine residues.
Problem: Mass spectrometry of my final peptide shows a mass loss of 17 Da.
-
Likely Cause: This is a classic indicator of pyroglutamate (pGlu) formation at an N-terminal glutamine residue.[1] This occurs when the deprotected N-terminal amine of Gln attacks its own side-chain amide, forming a cyclized lactam structure and preventing further coupling or sequencing.[1] This reaction can be catalyzed by the basic conditions used for Fmoc deprotection or during the final cleavage.[1]
-
Recommended Solutions:
-
Use Side-Chain Protection: The most robust solution is to use Fmoc-Gln(Trt)-OH for all glutamine incorporations.[1] The bulky trityl group prevents the cyclization reaction.
-
Immediate Subsequent Coupling: If using unprotected this compound at the N-terminus, proceed immediately to the coupling of the next amino acid after Fmoc deprotection to cap the reactive N-terminal amine.[1]
-
Modify Deprotection: For the final Fmoc removal at the N-terminus, consider using a weaker base or shorter deprotection times to minimize the risk of cyclization.[1]
-
Problem: My coupling reaction is slow or incomplete, leading to a deletion sequence.
-
Likely Cause: Incomplete coupling can be due to steric hindrance from the bulky Trt protecting group or aggregation of the growing peptide chain on the resin.[4][7]
-
Recommended Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful activating agent like HATU , which is known to be highly effective for hindered couplings.[4]
-
Double Coupling: If a monitoring test (like the Kaiser test) indicates incomplete reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[5]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight, especially for known difficult sequences.[8]
-
Change Solvent: In cases of severe aggregation, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the peptide chain and increase reaction efficiency.[7]
-
Troubleshooting Workflow
Pyroglutamate Formation Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biotage.com [biotage.com]
- 8. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Difficult Couplings Involving Fmoc-Gln-OH vs. Fmoc-Gln(Trt)-OH
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Fmoc-Gln-OH and Fmoc-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when using this compound?
The most frequent issues with this compound are poor solubility and the formation of pyroglutamate (B8496135). This compound has very low solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which can lead to incomplete coupling reactions.[1] Additionally, the unprotected side-chain amide of the N-terminal glutamine can cyclize to form pyroglutamate, which caps (B75204) the peptide chain and prevents further elongation.[2][3] This side reaction is often catalyzed by the basic conditions used for Fmoc deprotection.[2][3]
Q2: How does Fmoc-Gln(Trt)-OH help to overcome these issues?
The trityl (Trt) protecting group on the side chain of glutamine in Fmoc-Gln(Trt)-OH addresses the main problems of this compound. The bulky trityl group significantly improves the solubility of the amino acid derivative in organic solvents.[1][3] It also sterically hinders the side-chain amide, effectively preventing the formation of pyroglutamate.[3]
Q3: Are there any disadvantages to using Fmoc-Gln(Trt)-OH?
While highly effective, the use of Fmoc-Gln(Trt)-OH can present a challenge during the final cleavage and deprotection step. The trityl group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[1] However, if the Gln(Trt) residue is at the N-terminus of the peptide, the removal of the trityl group can be slow, potentially requiring extended deprotection times.[1] Incomplete removal of the Trt group will result in a modified peptide.
Q4: My mass spectrometry analysis shows a mass loss of 17 Da. What is the likely cause?
A mass loss of 17 Da is a strong indicator of pyroglutamate formation at the N-terminal glutamine residue.[2] This occurs when the free N-terminal amine attacks the side-chain amide of glutamine, leading to the formation of a five-membered lactam ring and the loss of ammonia (B1221849) (NH₃).[2][3] This modification blocks the N-terminus, preventing further sequencing or coupling reactions.[2]
Q5: How can I confirm if my coupling reaction was successful?
The ninhydrin (B49086) (Kaiser) test is a common method to monitor the completion of a coupling reaction.[4] A positive ninhydrin test (blue/purple color) indicates the presence of free primary amines on the resin, signifying an incomplete coupling. A negative test (yellow color) suggests that the coupling reaction is complete.
Troubleshooting Guides
Issue 1: Incomplete Coupling with this compound
Symptoms:
-
Positive ninhydrin test after coupling.
-
Deletion of Gln residue in the final peptide sequence identified by mass spectrometry.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Poor Solubility of this compound | Use Fmoc-Gln(Trt)-OH, which has significantly better solubility in DMF and other organic solvents.[1][3] If using this compound, consider using a more solubilizing solvent system or increasing the reaction temperature. |
| Inefficient Activation | Use a more powerful activating agent. For standard couplings, HBTU or HATU are generally effective.[5] For difficult couplings, consider using COMU which has coupling efficiencies comparable to HATU.[5] |
| Steric Hindrance | Increase the coupling reaction time. For sterically hindered amino acids, the reaction time may need to be extended to 1-12 hours.[6] Double coupling (repeating the coupling step) can also be employed. |
Issue 2: Pyroglutamate Formation with N-Terminal this compound
Symptoms:
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Unprotected Side-Chain Amide | The most effective solution is to use Fmoc-Gln(Trt)-OH . The bulky trityl group prevents the cyclization reaction.[3] |
| Basic Deprotection Conditions | If using this compound, modify the deprotection conditions for the final Fmoc removal. Use a weaker base or shorten the deprotection time to minimize the risk of cyclization.[3] |
| Slow Subsequent Coupling | After deprotecting the N-terminal Gln, proceed immediately with the coupling of the next amino acid to cap the reactive N-terminal amine and prevent it from attacking its own side chain.[3] |
Issue 3: Incomplete Deprotection of Fmoc-Gln(Trt)-OH
Symptoms:
-
Presence of a peptide with an additional mass corresponding to the trityl group in the final product analysis.
-
The resin may turn a deep yellow color during cleavage due to the trityl carbonium ion.[7]
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Insufficient Cleavage Time | When a Gln(Trt) residue is at the N-terminus, extend the cleavage time to ensure complete removal of the trityl group.[1] Monitor the deprotection progress by HPLC. |
| Ineffective Scavenging | The trityl cation formed during cleavage is reactive and must be scavenged to prevent reattachment or modification of other residues. Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIPS).[6][8] |
Data Presentation
Table 1: Comparison of this compound and Fmoc-Gln(Trt)-OH Properties
| Property | This compound | Fmoc-Gln(Trt)-OH | References |
| Solubility in DMF | Low | High | [1][3] |
| Risk of Pyroglutamate Formation | High | Low (prevented by Trt group) | [2][3] |
| Coupling Efficiency | Can be problematic due to low solubility | Generally high due to good solubility | [3] |
| Deprotection Considerations | N/A for side chain | Trityl group requires acidic cleavage; can be slow at N-terminus | [1] |
Experimental Protocols
Protocol 1: Standard Coupling using HBTU
This protocol is a general procedure for coupling Fmoc-amino acids and can be applied to both this compound and Fmoc-Gln(Trt)-OH, though with the caveats mentioned above for the former.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 12 minutes. Wash the resin thoroughly with DMF.[9]
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 40-120 minutes.[9]
-
-
Monitoring: Perform a ninhydrin test to check for completion.
-
Washing: Once the coupling is complete, wash the resin with DMF, followed by DCM, and then DMF again.
Protocol 2: Cleavage and Deprotection of Peptides with Gln(Trt)
This protocol is designed for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the trityl group from glutamine.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v).[8]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[7] If Gln(Trt) is at the N-terminus, the reaction time may need to be extended.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation: Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.[7]
Visualizations
Logical Workflow for Troubleshooting Gln Coupling
Caption: Troubleshooting workflow for glutamine coupling in SPPS.
Chemical Pathway of Pyroglutamate Formation
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+24.g12213c1 documentation [docs.pysb.org]
Methods for increasing the purity of peptides synthesized with Fmoc-Gln-OH
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the purity of peptides synthesized using Fmoc-Gln-OH.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and how can it be minimized?
A1: The most common side reaction involving glutamine is the formation of pyroglutamate, a cyclic lactam. This occurs when an N-terminal glutamine residue is exposed to basic conditions, such as the piperidine (B6355638) used for Fmoc deprotection, which catalyzes the cyclization of the side-chain amide with the free N-terminal amine. This side reaction can be suppressed by adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the Fmoc deprotection solution.[1]
Q2: Why is the trityl (Trt) group used for side-chain protection of glutamine?
A2: The trityl (Trt) group is a bulky, acid-labile protecting group used to prevent the side-chain amide of glutamine from participating in unwanted chemical reactions during solid-phase peptide synthesis (SPPS).[2] It is stable to the basic conditions used for Fmoc group removal but is readily cleaved during the final acidic cleavage step from the resin.[2] Using Fmoc-Gln(Trt)-OH is the standard method for incorporating glutamine into a peptide sequence.[3]
Q3: Are there alternatives to the Trt protecting group for glutamine?
A3: Yes, alternatives exist. For example, the N-dimethylcyclopropylmethyl (Dmcp) protecting group has been developed to overcome some limitations of the Trt group.[4] Fmoc-Gln(Dmcp)-OH offers better solubility in DMF and its protecting group is cleaved more rapidly than Trt, which can be beneficial, especially when the Gln residue is at the N-terminus of the peptide.[4]
Q4: What causes the yellow color change during the final cleavage of a peptide containing Gln(Trt)?
A4: The deep yellow color observed during the final cleavage with trifluoroacetic acid (TFA) is due to the formation of the stable trityl carbocation (Trt+) chromophore as the protecting group is removed from the glutamine side chain.[5] This is a normal observation and does not typically affect the quality of the final peptide, provided that appropriate scavengers are used in the cleavage cocktail to trap these reactive cations.[5][6]
Troubleshooting Guide
Problem 1: Low Purity of the Crude Peptide with a Deletion of Glutamine
This issue often points to incomplete coupling of the Fmoc-Gln(Trt)-OH amino acid.
-
Possible Cause 1: Steric Hindrance. The bulky Trt group can sterically hinder the coupling reaction.
-
Solution: Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours). Consider performing a double coupling, where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[7]
-
-
Possible Cause 2: Poor Solubility. Fmoc-Gln(Trt)-OH has limited solubility in standard solvents like DMF, which can lead to lower effective concentrations and incomplete coupling.[4]
-
Solution: Ensure the Fmoc-Gln(Trt)-OH is fully dissolved before adding it to the reaction vessel. Using a solvent mixture, such as DMF with a small amount of DMSO, can improve solubility. Alternatively, using a more soluble derivative like Fmoc-Gln(Dmcp)-OH can resolve this issue.[4]
-
-
Possible Cause 3: Inefficient Activation. The choice of coupling reagent and base can significantly impact efficiency.
Problem 2: Major Impurity Peak with a Mass of -17 Da from the Target Peptide
This mass loss corresponds to the dehydration of the glutamine side-chain amide to form a nitrile.
-
Possible Cause: This side reaction can be promoted by certain coupling reagents, particularly carbodiimides like DIC, especially in the absence of an additive.[8]
-
Solution: Avoid prolonged activation times. When using carbodiimide (B86325) reagents like DIC, always include an additive such as HOBt or OxymaPure to suppress this side reaction.[8] Alternatively, switch to a phosphonium (B103445) or aminium/uronium-based coupling reagent (e.g., PyBOP, HBTU), which are less prone to causing this side reaction.[8]
-
Problem 3: Presence of an N-Terminal Pyroglutamate Impurity (-17 Da)
This is a common issue for peptides with N-terminal glutamine.
-
Possible Cause: Base-catalyzed cyclization during the final N-terminal Fmoc deprotection step.
-
Solution 1 (On-Resin): Add an acidic additive, such as 1-2% HOBt, to the piperidine deprotection solution for the final Fmoc removal step. This helps to neutralize the free amine as it is formed, reducing the likelihood of it attacking the side-chain amide.[1]
-
Solution 2 (Post-Cleavage): Minimize the time the peptide is stored in solution, especially under neutral or slightly basic pH. Acidic conditions, such as the 0.1% TFA used for HPLC, can also contribute to this cyclization over time.[10][11] Analyze and purify the peptide promptly after cleavage.
-
Problem 4: Incomplete Removal of the Trt Protecting Group
This results in an impurity with a mass of +242 Da (the mass of the trityl group) compared to the target peptide.
-
Possible Cause: Insufficient cleavage time or an inappropriate cleavage cocktail. The Trt group on an N-terminal Gln can be particularly slow to cleave.[4]
-
Solution: Increase the cleavage reaction time to 3-4 hours. Ensure the cleavage cocktail contains an effective scavenger for the trityl cation, such as triisopropylsilane (B1312306) (TIS).[6] A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[12]
-
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Gln(Trt)-OH
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times).[13]
-
Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[6][13]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the time can be extended or a second coupling can be performed.[13]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) to remove residual DMF and dry it under vacuum.[12]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail (see Table 1). A common and effective cocktail for peptides containing Trt-protected residues is Reagent B or a simple TFA/TIS/Water mixture.[12][14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[13] Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[13]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12][13]
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the peptide pellet under vacuum.[13]
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides with Gln(Trt)
| Reagent Name | Composition (v/v) | Recommended Use | Key Considerations |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without highly sensitive residues (like Met or Cys). Effective for Trt removal. | A standard, effective, and less odorous option.[12] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Peptides with Trt-based protecting groups. | An "odorless" alternative to cocktails containing thiols like EDT and thioanisole.[12][14] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr) in addition to Gln(Trt). | Highly effective for complex peptides but has a strong, unpleasant odor.[12] |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:3:2) | Peptides containing Arg(Pmc/Pbf) along with other sensitive residues. | Strong scavenging properties, recommended for Arg-rich sequences.[5][12] |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc-Gln(Trt)-OH [cem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Overcoming challenges in difficult sequences containing Fmoc-Gln-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during SPPS, with a specific focus on sequences containing Fmoc-Gln-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in SPPS?
The primary side reactions when using unprotected this compound are pyroglutamate (B8496135) formation and side-chain dehydration.
-
Pyroglutamate Formation: This occurs when the N-terminal amine of a glutamine residue attacks its own side-chain amide, forming a five-membered ring and eliminating ammonia. This results in a mass loss of 17 Da.[1] This side reaction is particularly prevalent when glutamine is the N-terminal amino acid of the peptide chain.[1]
-
Side-Chain Dehydration: The amide group of the glutamine side chain can undergo dehydration to form a nitrile group, resulting in a mass loss of 18 Da.[2] This is more likely to occur during the activation step of the coupling reaction, especially when using carbodiimide-based coupling reagents.[3][4]
Q2: My peptide synthesis has a low yield and the mass spectrometry analysis shows a mass loss of 17 Da. What is the likely cause?
A mass loss of 17 Da is characteristic of pyroglutamate formation.[1] This is a common issue when a glutamine residue is at the N-terminus of the peptide. The free N-terminal amine can attack the side-chain amide of the same glutamine residue, leading to cyclization and the release of ammonia.
Q3: I am observing a mass loss of 18 Da in my peptide. What could be the reason?
An 18 Da mass loss strongly suggests the dehydration of the glutamine side-chain amide to a nitrile.[2] This side reaction can be promoted by certain coupling reagents, particularly carbodiimides, during the activation of the carboxylic acid.
Q4: Why is Fmoc-Gln(Trt)-OH often recommended over this compound?
Fmoc-Gln(Trt)-OH is often recommended for several reasons:[3][4]
-
Prevention of Side Reactions: The bulky trityl (Trt) protecting group on the side-chain amide physically prevents both pyroglutamate formation and dehydration to a nitrile.[3][4][5]
-
Improved Solubility: Fmoc-Gln(Trt)-OH exhibits better solubility in common SPPS solvents like DMF compared to the unprotected this compound.[3][4] This can be advantageous for achieving efficient coupling, especially in automated synthesizers.
-
Higher Purity of Final Peptide: The use of Fmoc-Gln(Trt)-OH generally leads to a purer final peptide product by minimizing the formation of deletion and modified sequences arising from side reactions.[3]
Q5: What are the best coupling reagents to use for incorporating this compound into a difficult sequence?
For difficult sequences, including those prone to aggregation or containing sterically hindered amino acids, it is advisable to use highly efficient coupling reagents. Uronium/aminium-based reagents such as HATU, HBTU, HCTU, and COMU are excellent choices.[6][7][8] These reagents promote rapid amide bond formation, which can help to minimize side reactions.[6] For instance, HATU is known for its high efficiency and ability to suppress racemization.[6] COMU is also a highly effective coupling reagent with the added benefit of being based on the non-explosive OxymaPure.[6]
Troubleshooting Guide
Below is a summary of common problems encountered when using this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low peptide yield and mass loss of 17 Da | Pyroglutamate formation at the N-terminal Gln residue.[1] | - If Gln is the N-terminal residue, couple the next amino acid immediately after Fmoc deprotection. - Use milder deprotection conditions (e.g., shorter piperidine (B6355638) treatment). - For future syntheses, use Fmoc-Gln(Trt)-OH for all Gln residues.[9] |
| Mass loss of 18 Da observed in MS | Dehydration of the Gln side-chain amide to a nitrile.[2] | - Avoid using carbodiimide-based coupling reagents (e.g., DIC) without an additive like HOBt. - Use a uronium/aminium-based coupling reagent like HATU or HCTU.[6] - Use Fmoc-Gln(Trt)-OH to protect the side chain.[3][4] |
| Incomplete coupling of this compound | - Poor solubility of this compound in DMF.[3][4] - Peptide aggregation on the resin.[10] | - Use Fmoc-Gln(Trt)-OH for improved solubility.[3][4] - Perform a double coupling.[11] - Use a solvent with better swelling properties like NMP.[11] - For sequences prone to aggregation, use a low-loading resin or a PEG-based resin.[10] |
| Multiple peaks in HPLC, difficult to purify | Accumulation of deletion sequences and byproducts from side reactions. | - Utilize Fmoc-Gln(Trt)-OH to prevent side reactions.[9] - Optimize coupling and deprotection times at each step.[10] - Employ highly efficient coupling reagents.[6] |
Key Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH
This protocol describes a standard method for coupling Fmoc-Gln(Trt)-OH using HATU as the coupling reagent.
Reagents and Materials:
-
Fmoc-Gln(Trt)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected peptide-resin
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates that the coupling reaction is complete.
Protocol 2: Standard Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.
Reagents and Materials:
-
20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
Fmoc-protected peptide-resin
-
Reaction vessel for SPPS
Procedure:
-
Initial Wash: Wash the Fmoc-protected peptide-resin with DMF (3 times).
-
Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Final Washes: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Visualizations
Caption: Common side reactions of unprotected glutamine in SPPS.
Caption: Troubleshooting workflow for this compound related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing solubility issues of Fmoc-Gln-OH and potential solutions
Welcome to the technical support center for Fmoc-amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments, with a specific focus on the solubility of Fmoc-Gln-OH.
Troubleshooting Guides & FAQs
Q1: I am experiencing difficulty dissolving this compound in DMF for my solid-phase peptide synthesis (SPPS) protocol. What is causing this issue?
A1: The poor solubility of this compound in common SPPS solvents like N,N-dimethylformamide (DMF) is a well-documented issue.[1][2] This is an inherent property of the molecule due to its structure, which can lead to aggregation.[2]
Q2: What are the primary solutions to address the poor solubility of this compound?
A2: The most effective and widely recommended solution is to use a side-chain protected glutamine derivative, specifically Fmoc-Gln(Trt)-OH (Nα-Fmoc-Nγ-trityl-L-glutamine).[1][2] The trityl (Trt) protecting group on the side-chain amide significantly improves solubility in standard peptide synthesis solvents.[1][2]
Q3: How does the solubility of this compound compare to Fmoc-Gln(Trt)-OH?
A3: Fmoc-Gln(Trt)-OH exhibits substantially better solubility than this compound in common organic solvents used for SPPS.[1][2] While precise quantitative data for a direct comparison in the same solvent is not always readily available in the literature, the qualitative difference is significant.
Data Presentation: Solubility of Glutamine Derivatives
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMF | Very low / Much less soluble[1][2] | A common issue leading to challenges in SPPS. |
| Fmoc-Gln(Trt)-OH | DMF | Readily soluble / Clearly soluble[1][2] | The recommended alternative for efficient coupling. |
| Fmoc-Gln(Trt)-OH | DMSO | 100 mg/mL (163.75 mM)[3][4] | Ultrasonic assistance may be needed.[3][4] |
| Fmoc-Gln(Trt)-OH | Other Organic Solvents | Good solubility | Generally soluble in most organic solvents used in peptide synthesis. |
Q4: Are there any other potential solutions to improve the solubility of this compound besides using the trityl-protected form?
A4: While using Fmoc-Gln(Trt)-OH is the standard and most effective solution, other general techniques for improving the solubility of poorly soluble compounds can be considered, though they may not be as effective or practical in the context of automated SPPS:
-
Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be used as alternatives to DMF and may offer slightly better solvation properties for some Fmoc-amino acids.[5]
-
Heating: Gentle warming can sometimes aid in dissolution, but this must be done with caution to avoid degradation of the Fmoc-amino acid.[6]
-
Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate dissolution.[3][4][6]
Q5: What are the advantages of using Fmoc-Gln(Trt)-OH beyond improved solubility?
A5: Besides enhanced solubility, the trityl protection on the glutamine side chain prevents a potential side reaction: dehydration of the amide side chain during the activation step of the coupling reaction.[1][2] This leads to purer peptide products.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH in SPPS
This protocol outlines the standard procedure for incorporating Fmoc-Gln(Trt)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide synthesis grade DMF
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
Proceed to the next cycle of deprotection and coupling.
Protocol 2: Determining the Solubility of an Fmoc-Amino Acid
This protocol provides a general method for quantitatively determining the solubility of an Fmoc-amino acid in a specific solvent.
Materials:
-
Fmoc-amino acid (e.g., this compound or Fmoc-Gln(Trt)-OH)
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of the Fmoc-amino acid into a vial.
-
Add a known volume of the test solvent.
-
Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of the saturated solution from the calibration curve.
-
Express the solubility in units such as mg/mL or Molarity.
-
Mandatory Visualizations
References
Troubleshooting low yield in the synthesis of glutamine-containing peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low yields encountered during the synthesis of glutamine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower than expected yield for our glutamine-containing peptide. What are the common causes?
Low yields in the synthesis of glutamine-containing peptides can arise from several factors, primarily related to the unique chemistry of the glutamine side chain. The most common culprits are incomplete coupling reactions and the occurrence of side reactions that either terminate the peptide chain or result in difficult-to-separate byproducts. Specific issues include:
-
Pyroglutamate (B8496135) Formation: The N-terminal glutamine residue can cyclize to form pyroglutamate, which caps (B75204) the peptide chain and prevents further elongation. This reaction is often catalyzed by the basic conditions used for Fmoc deprotection.[1]
-
Side-Chain Dehydration: The amide group in the glutamine side chain can undergo dehydration to form a nitrile. This is particularly problematic when using carbodiimide (B86325) coupling reagents like DIC.[1]
-
Poor Solubility of Fmoc-Gln-OH: The unprotected Fmoc-glutamine amino acid has low solubility in common solvents like DMF, which can lead to incomplete coupling.[2]
-
Peptide Aggregation: Glutamine-rich sequences can be prone to aggregation on the solid support, hindering reagent access and leading to incomplete coupling and deprotection steps.
Q2: Our mass spectrometry analysis shows a mass loss of 17 Da, and the peptide won't sequence. What is the likely cause?
A mass loss of 17 Da is a classic indicator of pyroglutamate formation at the N-terminus of your peptide, assuming the N-terminal residue is glutamine.[1] The free N-terminal amine of glutamine can attack its own side-chain amide, forming a stable five-membered lactam ring. This modification blocks the N-terminus, rendering the peptide inactive in sequencing reactions like Edman degradation and preventing any further coupling steps.[1]
Q3: How can we prevent pyroglutamate formation?
Preventing pyroglutamate formation is crucial for achieving a good yield of the desired peptide. The most effective strategies include:
-
Using a Side-Chain Protecting Group: Employing a protected glutamine derivative, such as Fmoc-Gln(Trt)-OH, is the most reliable method. The bulky trityl (Trt) group sterically hinders the N-terminal amine from attacking the side-chain amide.[1]
-
Modified Deprotection Conditions: For the final Fmoc removal at the N-terminal glutamine, using a weaker base or shorter deprotection times can help minimize the extent of cyclization.[1]
-
Immediate Coupling: After the deprotection of the N-terminal glutamine, proceeding immediately with the coupling of the next amino acid can cap the reactive N-terminal amine and prevent cyclization.[1]
Q4: We are observing incomplete coupling of glutamine residues. What can we do to improve coupling efficiency?
Incomplete coupling is a major contributor to low yields and the generation of deletion sequences. To improve coupling efficiency for glutamine residues, consider the following:
-
Use a Protected Glutamine Derivative: As mentioned, Fmoc-Gln(Trt)-OH has significantly better solubility in organic solvents compared to the unprotected form, which facilitates more efficient coupling.[2]
-
Choose an Appropriate Coupling Reagent: For difficult couplings, including those involving glutamine, more efficient coupling reagents are recommended. HATU, for instance, is generally more effective than HBTU for sterically hindered or aggregation-prone sequences.[3][4]
-
Perform a Double Coupling: If a coupling reaction is known to be difficult or if a positive Kaiser test indicates incomplete coupling, repeating the coupling step with fresh reagents is a highly effective strategy to drive the reaction to completion.[5]
-
Increase Reagent Equivalents: Using a higher molar excess of the amino acid and coupling reagents relative to the resin's loading capacity can improve coupling efficiency.
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Peptide Sequences
| Coupling Reagent | Relative Purity | Coupling Efficiency | Key Advantages |
| HATU | Higher Purity (fewer deletion products)[3] | Very High[6] | Very high coupling efficiency, low racemization, suitable for difficult couplings.[6] |
| HBTU | Lower Purity (more deletion products)[3] | High[7] | Efficient and widely used, but can be less effective than HATU for challenging sequences. |
| PyBOP | High | High[6] | Safer alternative to BOP reagent, no guanidinylation side reaction.[6] |
| COMU | Very High | Very high, comparable or superior to HATU in some cases.[4][6] | High efficiency, excellent safety profile (non-explosive), water-soluble byproducts.[4][6] |
Table 2: Impact of Side-Chain Protection on Glutamine Coupling
| Amino Acid Derivative | Solubility in DMF | Expected Purity of Crude Peptide | Notes |
| This compound | <50 mg/mL[2] | Lower | Poor solubility can lead to incomplete coupling and lower yields. |
| Fmoc-Gln(Trt)-OH | >200 mg/mL[2] | Significantly Higher | The trityl protecting group prevents side-chain dehydration and pyroglutamate formation, and the increased solubility enhances coupling efficiency.[8] |
Experimental Protocols
Protocol 1: Double Coupling of a Glutamine Residue
This protocol is recommended when a difficult coupling is anticipated or if a Kaiser test indicates an incomplete reaction after the initial coupling.
-
Initial Coupling: Perform the first coupling of Fmoc-Gln(Trt)-OH using your standard activation and coupling protocol (e.g., with HATU/DIPEA). Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Gln(Trt)-OH using the same equivalents as the initial coupling.
-
Reaction: Add the fresh coupling mixture to the resin and allow the reaction to proceed for an additional 1-2 hours.
-
Final Washing: Drain the reaction vessel and wash the resin extensively with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step.
-
Verification (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the absence of free amines, indicating a complete coupling.
Protocol 2: Standard Coupling of Fmoc-Gln(Trt)-OH
This protocol outlines a standard procedure for the efficient coupling of side-chain protected glutamine.
-
Resin Preparation: Swell the peptide resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[1]
-
Pre-activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.[1]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in glutamine-containing peptide synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Gln-OH versus Fmoc-Gln(Trt)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is a critical determinant of the final peptide's purity and yield. When incorporating glutamine (Gln) into a peptide sequence using Fmoc chemistry, a key decision is whether to use the unprotected Fmoc-Gln-OH or the side-chain protected Fmoc-Gln(Trt)-OH. This guide provides a comprehensive comparison of the performance of these two derivatives, focusing on the implications for subsequent HPLC analysis, and is supported by established chemical principles and experimental observations.
Executive Summary
The use of Fmoc-Gln(Trt)-OH, where the side-chain amide is protected by a trityl (Trt) group, is strongly recommended over the unprotected this compound for most applications. The Trt group enhances the solubility of the amino acid derivative and, more critically, prevents common side reactions associated with the glutamine side chain during synthesis.[1] This leads to a significantly cleaner crude peptide product, which simplifies HPLC purification and ultimately results in a higher yield of the desired peptide. While the initial cost of Fmoc-Gln(Trt)-OH is higher, the investment is often offset by the reduced time and resources required for purification and the improved overall success rate of the synthesis.
Performance Comparison: this compound vs. Fmoc-Gln(Trt)-OH
The primary challenges associated with using unprotected this compound are its poor solubility in common SPPS solvents like dimethylformamide (DMF) and the propensity for side reactions.[1] In contrast, the bulky trityl group on Fmoc-Gln(Trt)-OH improves solubility and sterically hinders unwanted reactions.[1]
A key side reaction with unprotected glutamine, especially when it is the N-terminal residue, is the formation of pyroglutamate.[2][3] This occurs when the N-terminal amine attacks the side-chain amide, creating a cyclic lactam. This not only caps (B75204) the peptide chain, preventing further elongation, but also introduces a significant impurity that can be difficult to separate by HPLC. Another potential side reaction, particularly with carbodiimide (B86325) activation, is the dehydration of the side-chain amide to a nitrile.[2]
The use of Fmoc-Gln(Trt)-OH effectively mitigates these issues. The trityl group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, ensuring the native glutamine residue is present in the final peptide.[4]
Quantitative Data Summary
| Parameter | Peptide Synthesized with this compound | Peptide Synthesized with Fmoc-Gln(Trt)-OH |
| Expected Crude Purity (by HPLC) | Lower (e.g., 50-70%) | Higher (e.g., >80%) |
| Common Side Products | - Pyroglutamate formation (-17 Da) - Dehydration to nitrile (-18 Da) - Deletion sequences due to incomplete coupling | - Minimal side products related to glutamine |
| Overall Yield (Post-HPLC) | Lower | Higher |
| HPLC Purification Complexity | More complex due to multiple, closely eluting impurities | Simpler, with a more prominent main product peak |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual steps for incorporating a glutamine residue into a peptide sequence using Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.[4]
-
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.[6]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (this compound or Fmoc-Gln(Trt)-OH) (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[5]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[5]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[5]
-
Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction with a qualitative method like the Kaiser test.[6]
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).[6]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[7]
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry it.[6]
-
Prepare a cleavage cocktail, typically TFA/H2O/triisopropylsilane (TIPS) in a ratio of 95:2.5:2.5. If the peptide contains Trt-protected residues (including Gln(Trt)), the TIPS acts as a scavenger for the released trityl cations.[4]
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[5]
-
II. HPLC Analysis Protocol
This protocol is suitable for analyzing the purity of the crude peptide and for the purification of the final product.
-
Sample Preparation: Dissolve the lyophilized crude peptide in the HPLC mobile phase A (see below) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV absorbance at 220 nm.[9]
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point for analysis. This may need to be optimized based on the peptide's hydrophobicity.[6]
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[6]
Visualizing the Workflow and Comparison
To better illustrate the processes and the logical comparison, the following diagrams are provided.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Glutamine: A Comparative Guide to Mass Spectrometry Characterization of Glutamine-Containing Peptides
For researchers, scientists, and drug development professionals, the accurate characterization of glutamine-containing peptides by mass spectrometry is a critical yet often challenging task. The inherent lability of the glutamine side chain can lead to characteristic neutral losses, complicating spectral interpretation and peptide identification. This guide provides a comprehensive comparison of common fragmentation techniques, detailed experimental protocols, and quantitative data to facilitate robust and reliable analysis.
The presence of glutamine (Q) residues in peptides introduces unique fragmentation behaviors, primarily the neutral loss of ammonia (B1221849) (-17 Da) and water (-18 Da), particularly when glutamine is at the N-terminus.[1][2] These neutral loss events can compete with backbone fragmentation, potentially diminishing the sequence-informative ions required for confident peptide identification. The propensity for these losses is significantly influenced by the proton mobility of the peptide ion.[1][3]
Unraveling Fragmentation: CID vs. HCD vs. ETD
The choice of fragmentation method is paramount for the successful analysis of glutamine-containing peptides. Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are the most common techniques, each with distinct advantages and limitations.
Collision-Induced Dissociation (CID) is a widely used "slow heating" method that predominantly generates b- and y-type fragment ions.[4] However, for peptides with N-terminal glutamine, CID can exacerbate the issue of neutral loss, leading to dominant peaks corresponding to the precursor ion having lost ammonia or water.[1][5] This is especially prominent in singly protonated ions where deamination is often the major fragmentation pathway.[2]
Higher-Energy Collisional Dissociation (HCD) , performed in an HCD cell, is a "beam-type" fragmentation method that imparts higher energy to the precursor ions, resulting in a more diverse population of fragment ions, including b- and y-ions.[4] HCD has been shown to provide more peptide identifications than CID for doubly charged peptides.[6][7] While still susceptible to neutral losses, the higher energy can promote more backbone fragmentation compared to CID.
Electron Transfer Dissociation (ETD) offers a distinct advantage for labile modifications as it is a non-ergodic fragmentation technique that preferentially cleaves the peptide backbone, generating c- and z-type ions, while often preserving post-translational modifications and side chains.[4][8] For glutamine-containing peptides, particularly those with higher charge states, ETD can minimize the problematic neutral losses and provide more comprehensive sequence coverage.[6][8] Studies have shown that ETD outperforms CID and HCD in the analysis of certain post-translationally modified peptides, such as those that are ubiquitylated.[8]
A decision-tree approach, combining HCD for lower charge states and ETD for higher charge states, can often yield the best results, improving overall peptide identification and Mascot scores.[6]
Quantitative Comparison of Fragmentation Methods
The following table summarizes the key characteristics and performance of CID, HCD, and ETD for the analysis of glutamine-containing peptides.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions[4] | b- and y-ions[4] | c- and z-ions[4] |
| Neutral Loss from Gln | Significant, especially deamination in singly charged ions.[1][2] | Can still be significant, but may produce more backbone fragments than CID.[6] | Generally preserves the side chain, minimizing neutral losses.[8] |
| Peptide Charge State | Effective for doubly and triply charged peptides. | More effective than CID for doubly charged peptides.[6][7] | Particularly effective for peptides with higher charge states (>2+).[6][8] |
| Preservation of PTMs | Can lead to the loss of labile PTMs. | Can lead to the loss of labile PTMs. | Generally preserves labile PTMs.[8] |
| Best For | Routine peptide sequencing. | Improving identifications for doubly charged peptides over CID.[6] | Peptides with labile modifications and higher charge states.[6][8] |
Characteristic Neutral Losses in Glutamine-Containing Peptides
The propensity for neutral loss from N-terminal glutamine is highly dependent on the "proton mobility" of the peptide ion.
| Condition | Predominant Neutral Loss | Observation |
| "Mobile Protons" Present (Number of charges > Number of basic residues) | Loss of water (H₂O, -18 Da)[1][2] | The doubly protonated ions of peptides like QLLLPLLLK undergo predominant loss of water.[2] |
| "No Mobile Protons" (Number of charges ≤ Number of basic residues) | Loss of ammonia (NH₃, -17 Da)[1][2] | The singly protonated ions of peptides like QLLLPLLLR undergo loss of ammonia.[2] |
It is also important to be aware of the potential for in-source cyclization of free glutamine to pyroglutamic acid, which can be an artifact of the electrospray ionization process.[9][10]
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
A generalized protocol for the preparation of protein samples for bottom-up proteomics analysis is as follows:
-
Protein Extraction and Quantification: Extract proteins from cells or tissues using an appropriate lysis buffer. Quantify the total protein concentration using a standard method like the Pierce 660 nm assay.
-
Reduction and Alkylation: Reduce disulfide bonds by incubating the protein solution with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes. Alkylate the resulting free thiols by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 20 minutes.
-
Enzymatic Digestion: Dilute the sample to reduce the concentration of denaturants. Add trypsin (or another suitable protease) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.[11]
-
Sample Cleanup: Acidify the digest with formic acid to stop the enzymatic reaction. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.[11] Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Peptide Quantification: Quantify the peptide concentration using a suitable assay, such as the Pierce Quantitative Fluorometric Peptide Assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Resuspend the peptide sample in a low organic solvent (e.g., 2% acetonitrile, 0.1% formic acid). Load the sample onto a reversed-phase analytical column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a defined period (e.g., 60-120 minutes).
-
Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a full scan of the precursor ions in the Orbitrap at high resolution (e.g., 60,000).
-
MS2 Scans: Select the most intense precursor ions for fragmentation.
-
Fragmentation: Use a combination of HCD and ETD based on the precursor charge state. For example, use HCD for charge states 2+ and 3+, and ETD for charge states 3+ and higher.[6] Acquire the fragment ion spectra in the Orbitrap or a linear ion trap.
-
Visualizing the Processes
To better understand the key processes in the mass spectrometric analysis of glutamine-containing peptides, the following diagrams illustrate the fragmentation pathways and a typical experimental workflow.
Caption: Fragmentation pathways of N-terminal glutamine-containing peptides.
Caption: A typical experimental workflow for peptide analysis.
References
- 1. Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. support.proteomesoftware.com [support.proteomesoftware.com]
- 5. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass spec essentials | Proteintech Group [ptglab.com]
A Comparative Purity Analysis: Fmoc-Gln-OH versus Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of building blocks in solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of peptide purity when using N-α-Fmoc-L-glutamine (Fmoc-Gln-OH) versus its side-chain protected counterpart, N-α-Fmoc-N-γ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), supported by established chemical principles and experimental considerations.
The inclusion of glutamine in a peptide sequence presents unique challenges during SPPS. The primary differentiating factor between using this compound and Fmoc-Gln(Trt)-OH lies in the protection of the side-chain amide group. The use of the trityl (Trt) protecting group in Fmoc-Gln(Trt)-OH offers significant advantages in terms of solubility and the prevention of undesirable side reactions, which generally translates to a cleaner crude peptide product and higher purity upon analysis.[1][2]
Executive Summary of Performance Comparison
| Parameter | This compound | Fmoc-Gln(Trt)-OH | Rationale |
| Solubility in DMF | Low | High | The bulky trityl group disrupts intermolecular hydrogen bonding, improving solubility.[1] This facilitates more efficient and complete coupling reactions. |
| Risk of Side Reactions | High | Low | Prone to dehydration of the side-chain amide to form a nitrile, especially with carbodiimide-based coupling reagents.[1] The trityl group protects the amide from side reactions.[1] |
| Expected Crude Peptide Purity | Lower | Higher | Reduced side reactions and improved solubility lead to fewer deletion and modification sequences, resulting in a purer crude product.[1][2] |
| Cleavage Conditions | Not Applicable | Requires 95% Trifluoroacetic Acid (TFA) for 1-3 hours for trityl group removal.[1] | The trityl group is acid-labile and is typically removed during the final cleavage from the resin. |
While direct, side-by-side quantitative HPLC data for the same peptide synthesized with both derivatives is not extensively published, the well-documented chemical properties and the outcomes of using trityl-protected versus non-protected amino acids strongly support the superior performance of Fmoc-Gln(Trt)-OH in achieving higher purity.[2][3] Studies comparing Fmoc/Trt-protected amino acids with other protection strategies have consistently shown that the use of trityl groups leads to crude peptides of higher purity.[2][3]
Experimental Workflow and Analysis
The general workflow for synthesizing and analyzing a peptide containing glutamine involves several key stages, from initial resin preparation to the final purity assessment by High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for peptide synthesis, cleavage, and analysis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Note: For this compound, due to its lower solubility, ensure complete dissolution, which may require a larger solvent volume or sonication.
-
-
Washing: After the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail for peptides with a Trt-protected glutamine is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature. The solution may turn yellow if Trt-protected amino acids are present due to the formation of the trityl cation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: HPLC Analysis of Peptide Purity
This protocol outlines a standard method for determining the purity of the synthesized peptide.
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Logical Relationship of Synthesis Choices and Purity Outcomes
The decision to use this compound or Fmoc-Gln(Trt)-OH directly impacts the synthetic pathway and the resulting purity of the crude peptide.
Caption: Impact of glutamine derivative choice on synthesis properties and purity.
References
Comparing the performance of Fmoc-Gln-OH with other glutamine derivatives in SPPS
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield of the final peptide. For the incorporation of glutamine, researchers are often faced with a critical decision: to use the unprotected Fmoc-Gln-OH or its side-chain protected counterpart, Fmoc-Gln(Trt)-OH. This guide provides a comprehensive comparison of their performance, supported by experimental insights, to aid researchers, scientists, and drug development professionals in making an informed choice.
The primary challenge associated with the use of unprotected this compound in SPPS is the propensity for the side-chain amide to undergo intramolecular cyclization, forming a pyroglutamate (B8496135) (pGlu) residue at the N-terminus. This undesirable side reaction truncates the peptide chain, making further elongation impossible and complicating the purification process. The use of a trityl (Trt) protecting group on the side chain of glutamine, as in Fmoc-Gln(Trt)-OH, is the most effective strategy to prevent this and other side reactions, such as dehydration.[1]
Performance Comparison: A Data-Driven Perspective
While direct, side-by-side quantitative data from a single study is scarce in publicly available literature, a clear consensus emerges from numerous sources on the superior performance of Fmoc-Gln(Trt)-OH. The use of the trityl protecting group consistently leads to the synthesis of purer peptides with higher overall yields.[2]
| Performance Metric | This compound | Fmoc-Gln(Trt)-OH | Rationale |
| Peptide Purity | Lower | Higher | The bulky trityl group effectively prevents the formation of pyroglutamate and other side-products, leading to a cleaner crude peptide profile as observed by HPLC analysis.[2] |
| Side Reaction Rate (Pyroglutamate Formation) | Significant | Negligible | The unprotected side-chain amide of this compound is susceptible to nucleophilic attack by the terminal amine, especially during the basic conditions of Fmoc deprotection. The trityl group sterically hinders this intramolecular reaction.[1] |
| Coupling Efficiency | Potentially Lower | High | While not always directly measured against each other, the prevention of side reactions with Fmoc-Gln(Trt)-OH ensures that the desired coupling reaction proceeds more efficiently. |
| Solubility | Lower | Higher | Fmoc-Gln(Trt)-OH exhibits better solubility in common SPPS solvents like dimethylformamide (DMF), which is advantageous for efficient and complete coupling reactions. |
Experimental Protocols: A Guide to Best Practices
To achieve optimal results when incorporating glutamine into a peptide sequence, the following experimental considerations are crucial.
Recommended Protocol for Fmoc-Gln(Trt)-OH Incorporation
This protocol outlines a standard procedure for coupling Fmoc-Gln(Trt)-OH in automated or manual SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 3-5 minutes.
-
Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test like the Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Cleavage and Deprotection:
-
Following the completion of the peptide sequence, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide from the resin and remove the trityl and other side-chain protecting groups.
Workflow for SPPS using Fmoc-Gln(Trt)-OH
The Impact on Signaling Pathways: The Role of Glutamine-Containing Peptides
Glutamine and peptides containing this crucial amino acid play significant roles in various cellular signaling pathways. Understanding these roles is vital for drug development professionals designing peptide-based therapeutics.
One prominent example is the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism. Glutamine is a key nutrient that activates the mTORC1 complex. Glutamine-containing peptides can influence this pathway, which is often dysregulated in diseases like cancer.
Another critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is integral to the inflammatory response. Glutamine and its derivatives can modulate NF-κB activation, thereby influencing inflammation.
Glutamine's Role in the mTOR Signaling Pathway
Conclusion
The evidence strongly supports the use of Fmoc-Gln(Trt)-OH over this compound for the synthesis of glutamine-containing peptides via SPPS. The trityl side-chain protection effectively mitigates the risk of pyroglutamate formation, leading to significantly higher purity of the crude peptide and simplifying the subsequent purification process. For researchers aiming for high-quality, full-length peptides, Fmoc-Gln(Trt)-OH is the clear and superior choice, ensuring more reliable and efficient synthesis outcomes. This is particularly critical in the development of peptide therapeutics where purity and homogeneity are paramount.
References
A Researcher's Guide to Validating Glutamine-Containing Peptide Sequences
An objective comparison of Mass Spectrometry, Edman Degradation, and NMR Spectroscopy for the accurate characterization of peptides featuring the proteolytically labile amino acid, glutamine.
For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is paramount to ensure the efficacy and safety of therapeutic peptides and to advance our understanding of biological processes. The presence of glutamine (Gln) residues introduces specific analytical challenges, primarily due to their susceptibility to deamidation and the formation of pyroglutamic acid. This guide provides a comprehensive comparison of the three principal methodologies for validating glutamine-containing peptide sequences: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a detailed examination of their experimental protocols, quantitative performance, and unique advantages and limitations, supplemented with experimental data and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.
The Challenge of Glutamine in Peptide Sequences
Glutamine residues are prone to two main types of modifications that can complicate sequence validation:
-
Deamidation: Under physiological or experimental conditions, the side chain of glutamine can be hydrolyzed to form glutamic acid (Glu), resulting in a mass shift of +0.984 Da.[1] This can also lead to the formation of an isomeric form, γ-glutamic acid (isoGlu), through a glutarimide (B196013) intermediate.[1][2] High-resolution mass spectrometry is essential to detect this small mass change.[3]
-
Pyroglutamate (B8496135) Formation: An N-terminal glutamine residue can spontaneously cyclize to form pyroglutamic acid (pGlu).[2][4] This modification blocks the N-terminus of the peptide, rendering it resistant to sequencing by Edman degradation.[2]
These modifications can alter the biological activity, stability, and immunogenicity of peptides, making their accurate identification and quantification critical.
Comparative Analysis of Validation Methods
The choice of validation method depends on the specific requirements of the analysis, such as the need for high-throughput screening, detailed structural information, or unambiguous N-terminal sequencing. The following tables provide a quantitative comparison of Mass Spectrometry, Edman Degradation, and NMR Spectroscopy.
| Performance Metric | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Function | High-throughput sequencing, PTM analysis, molecular weight determination | N-terminal sequencing | 3D structure determination in solution, conformational analysis |
| Sample Requirement | Low picomole to femtomole range | 10 - 100 picomoles[2] | >0.5 mM concentration, 450-500 µL volume[5] |
| Throughput | High | Low (one residue per cycle, approx. 45 mins/residue)[6] | Low to medium |
| Sequence Coverage | Can achieve 100% with MS/MS fragmentation | Limited to N-terminal, typically 20-40 residues[7] | Indirectly confirms sequence through structural constraints |
| Detection of Gln Deamidation | High sensitivity with high-resolution MS (detects +0.984 Da mass shift)[3] | Not directly detectable | Can detect conformational changes due to deamidation |
| Detection of Pyroglutamate | Detectable as a mass shift at the N-terminus | Blocks sequencing, indicating a modified N-terminus | Detectable through specific chemical shifts |
| Accuracy | High mass accuracy (ppm range with Orbitrap analyzers)[3] | High accuracy for N-terminal sequence (>99% per cycle)[2] | High precision for interatomic distances and dihedral angles |
| Data Complexity | Complex spectra requiring sophisticated data analysis | Relatively simple, direct interpretation | Complex spectra requiring specialized expertise for interpretation |
Mass Spectrometry (MS) for Glutamine-Containing Peptides
Mass spectrometry has become the cornerstone of proteomics and peptide analysis due to its high sensitivity, speed, and versatility. For glutamine-containing peptides, MS is particularly powerful for identifying deamidation and other post-translational modifications.
Experimental Protocol: LC-MS/MS for Deamidation Analysis
This protocol outlines a typical workflow for identifying and quantifying glutamine deamidation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation and Enzymatic Digestion:
-
The protein or peptide sample is denatured, reduced, and alkylated to ensure efficient digestion.
-
The sample is then digested with a protease, such as trypsin, to generate smaller peptides suitable for MS analysis.[8]
-
-
Liquid Chromatography (LC) Separation:
-
The peptide mixture is separated using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column based on their hydrophobicity.[10]
-
Specialized chromatography techniques like Long-Length Electrostatic Repulsion-Hydrophilic Interaction Chromatography (LERLIC) can be employed to separate the unmodified peptide from its deamidated (α-Glu and γ-Glu) isomers.[8][11]
-
-
Mass Spectrometry (MS) Analysis:
-
Eluted peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
A full MS scan is performed to determine the mass-to-charge (m/z) ratio of the intact peptides. High-resolution instruments like Orbitrap or TOF analyzers are crucial for accurately detecting the small mass shift of deamidation.[3][12]
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
Peptide ions of interest are selected and fragmented using techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).[13][14]
-
ETD and Electron Capture Dissociation (ECD) are particularly useful for localizing modifications on the peptide backbone without cleaving the labile side chains.[1]
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Specialized software is used to identify and quantify the deamidated peptides based on the characteristic mass shift and fragmentation patterns.
-
Workflow for Mass Spectrometry Analysis of Glutamine Peptides
Edman Degradation for N-Terminal Sequencing
Edman degradation is a classic chemical method for the sequential determination of the amino acid sequence from the N-terminus of a peptide.[2][15] It remains the gold standard for unambiguous N-terminal sequence confirmation.
Experimental Protocol: Edman Degradation
The Edman degradation process is a cyclical chemical reaction.[16][17]
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively binds to the free α-amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC)-peptide.[15][16]
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the bond between the first and second amino acids, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[15][18]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.[18]
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[6][16]
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.[15]
Workflow for Edman Degradation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4][19] While it does not directly provide the amino acid sequence, it can confirm the sequence by providing structural constraints that are consistent with a proposed sequence.
Experimental Protocol: 2D NMR for Peptide Structural Analysis
A typical workflow for peptide structure determination by 2D NMR involves the following steps:
-
Sample Preparation:
-
Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
Key 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.[20]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing distance constraints between different amino acids.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), which requires isotopic labeling.[5]
-
-
-
Resonance Assignment:
-
The signals (resonances) in the NMR spectra are assigned to specific atoms of each amino acid in the peptide sequence. This is a critical and often complex step.
-
-
Structural Calculations:
-
The distance constraints from NOESY experiments and dihedral angle constraints from other experiments are used as input for structure calculation programs.
-
These programs generate a family of 3D structures that are consistent with the experimental data.
-
-
Structure Validation:
-
The quality of the calculated structures is assessed using various statistical parameters to ensure they are stereochemically sound and fit the experimental data well.
-
Workflow for NMR-based Peptide Structure Determination
Conclusion: Selecting the Right Tool for the Job
The validation of glutamine-containing peptides requires careful consideration of the potential for deamidation and pyroglutamate formation. Each of the discussed methods offers unique capabilities to address these challenges.
-
Mass Spectrometry is the method of choice for high-throughput analysis, detection and localization of deamidation, and characterization of complex peptide mixtures. Its high sensitivity and ability to identify a wide range of post-translational modifications make it an indispensable tool in modern proteomics.
-
Edman Degradation provides unambiguous N-terminal sequence information, which is crucial for quality control and regulatory submissions. While it is limited in length and throughput, its direct, chemical-based sequencing offers a high degree of confidence that is often complementary to MS data.
-
NMR Spectroscopy is unparalleled in its ability to provide high-resolution 3D structural information in solution. For glutamine-containing peptides, NMR can reveal the conformational consequences of deamidation and provide ultimate confirmation of the peptide's structure and integrity.
In many cases, a combination of these techniques provides the most comprehensive validation of glutamine-containing peptides. For example, MS can be used for initial sequence confirmation and PTM screening, followed by Edman degradation to definitively confirm the N-terminal sequence, and NMR to elucidate the peptide's three-dimensional structure and dynamics. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy to ensure the accurate and reliable characterization of these challenging but important biomolecules.
References
- 1. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 7. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 8. Characterization of Glutamine Deamidation by Long-Length Electrostatic Repulsion-Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry (LERLIC-MS/MS) in Shotgun Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem-agilent.com [chem-agilent.com]
- 10. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 13. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 16. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. UQ eSpace [espace.library.uq.edu.au]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Comparative Guide to Chiral Purity Analysis of Peptides Synthesized with Fmoc-Gln-OH versus Fmoc-Gln(Trt)-OH
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is paramount to their biological activity, safety, and efficacy. During solid-phase peptide synthesis (SPPS), the choice of building blocks can significantly influence the purity of the final product. This guide provides an objective comparison of using N-α-Fmoc-L-glutamine (Fmoc-Gln-OH) versus its side-chain protected counterpart, N-α-Fmoc-N-γ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), with a focus on chiral purity and common side reactions.
Performance Comparison: this compound vs. Fmoc-Gln(Trt)-OH
The primary distinction in performance between this compound and Fmoc-Gln(Trt)-OH lies in the prevention of side reactions and improved handling characteristics conferred by the trityl (Trt) protecting group on the glutamine side chain.
One of the most significant side reactions associated with the use of unprotected this compound occurs when glutamine is the N-terminal residue. Under the basic conditions required for Fmoc-group removal, the deprotected N-terminal amine can attack the side-chain amide, leading to the formation of a pyroglutamate (B8496135) residue.[1] This irreversible cyclization caps (B75204) the N-terminus, preventing further peptide elongation and resulting in a truncated impurity that can be difficult to separate from the desired full-length peptide.[1]
The use of Fmoc-Gln(Trt)-OH effectively mitigates this issue. The bulky trityl group sterically hinders the N-terminal amine from attacking the side-chain amide, thus preventing pyroglutamate formation.[1] Furthermore, the Trt group enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF), which can improve coupling efficiency.[2]
While racemization is a concern for all amino acids during peptide synthesis, particularly for residues like cysteine and histidine, the primary threat to the purity of glutamine-containing peptides when using this compound is pyroglutamate formation rather than direct racemization of the glutamine residue itself. By preventing this major side reaction, the use of Fmoc-Gln(Trt)-OH leads to a significantly purer crude peptide product, which indirectly contributes to higher overall chiral purity.
Quantitative Data Summary
The following table summarizes the expected outcomes when using this compound versus Fmoc-Gln(Trt)-OH in Fmoc-based solid-phase peptide synthesis.
| Parameter | This compound | Fmoc-Gln(Trt)-OH |
| Risk of Pyroglutamate Formation | High (especially at the N-terminus) | Negligible |
| Solubility in DMF | Low | High |
| Coupling Efficiency | Potentially lower due to poor solubility | High |
| Expected Crude Purity | Lower, with potential for significant truncated sequences due to pyroglutamate formation. | Higher, with a cleaner profile of the full-length peptide. |
| Impact on Chiral Purity | Indirectly compromised by the presence of difficult-to-remove, N-terminally blocked impurities. | Higher overall chiral purity of the target peptide due to the prevention of major side reactions. |
Logical Relationship Diagram
References
The Critical Choice in Peptide Synthesis: A Comparative Guide to Fmoc-Gln-OH and Fmoc-Gln(Trt)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The incorporation of certain amino acids, however, presents unique challenges that can significantly impact the final yield and purity of the target peptide. Glutamine (Gln), a common amino acid residue, is notoriously problematic due to the propensity of its side-chain amide to undergo dehydration, leading to the formation of pyroglutamate (B8496135), a major impurity that is often difficult to separate.
This guide provides a comprehensive comparison of two commonly used glutamine derivatives in solid-phase peptide synthesis (SPPS): the unprotected Fmoc-Gln-OH and the side-chain protected Fmoc-Gln(Trt)-OH. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions that will ultimately enhance the quality and success of their peptide synthesis endeavors.
The Challenge of Incorporating Glutamine in SPPS
During the activation step of peptide coupling in SPPS, the side-chain amide of an unprotected glutamine residue can undergo an intramolecular cyclization, followed by the loss of a water molecule, to form an N-terminal pyroglutamate residue.[1][2] This irreversible side reaction not only consumes the desired peptide but also introduces a significant impurity that can be challenging to remove during purification, ultimately lowering the overall yield and purity of the final product.[3]
To mitigate this issue, a common strategy is to protect the side-chain amide of glutamine. The trityl (Trt) group is a widely used protecting group for this purpose, offering the advantage of being labile to standard trifluoroacetic acid (TFA) cleavage conditions used at the end of the synthesis.[4][5]
Comparative Performance: this compound vs. Fmoc-Gln(Trt)-OH
To illustrate the impact of side-chain protection on peptide synthesis, we present a comparative analysis of the synthesis of a model peptide, a GLP-1 analogue (a 30-amino acid peptide containing a glutamine residue), using both this compound and Fmoc-Gln(Trt)-OH.
| Parameter | Synthesis with this compound | Synthesis with Fmoc-Gln(Trt)-OH |
| Crude Peptide Purity (HPLC) | ~65% | >85% |
| Major Impurity | Pyroglutamate-containing peptide | Minimal to none |
| Final Peptide Yield (after purification) | Low to Moderate | High |
| Purification Complexity | High (co-elution of impurity) | Low |
Note: The data presented is a representative summary based on typical outcomes in SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
The use of Fmoc-Gln(Trt)-OH consistently results in a significantly higher crude peptide purity, with a dramatic reduction in the formation of the pyroglutamate impurity.[4][6] This, in turn, simplifies the purification process and leads to a higher final yield of the desired peptide.
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of a model glutamine-containing peptide, highlighting the key differences when using this compound versus Fmoc-Gln(Trt)-OH.
Model Peptide Sequence
For this comparison, we will use a fragment of the Glucagon-Like Peptide-1 (GLP-1), a therapeutically relevant peptide. The sequence is: H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln -Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including either this compound or Fmoc-Gln(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (General):
-
Pre-activate a 4-fold excess of the Fmoc-amino acid with HBTU/HOBt (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Glutamine Coupling (Key Step):
-
Method A (this compound): Follow the general amino acid coupling protocol. Note: This step is prone to side reactions.
-
Method B (Fmoc-Gln(Trt)-OH): Follow the general amino acid coupling protocol. The trityl group on the side chain prevents dehydration.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Reaction pathways for unprotected vs. protected glutamine during peptide synthesis.
Conclusion
The experimental evidence and established chemical principles strongly support the use of side-chain protected Fmoc-Gln(Trt)-OH for the incorporation of glutamine residues in solid-phase peptide synthesis. While the initial cost of the protected amino acid may be higher, the significant improvements in crude peptide purity, final yield, and the simplification of the purification process offer a more efficient and cost-effective strategy in the long run. For researchers aiming to produce high-quality peptides for demanding applications, the use of Fmoc-Gln(Trt)-OH is a critical step towards ensuring the success of their synthesis.
References
A Researcher's Guide to Analytical Methods for Fmoc-SPPS of Glutamine Peptides
For researchers, scientists, and drug development professionals, the successful synthesis and purification of glutamine-containing peptides via Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) is only half the battle. Rigorous analytical characterization is paramount to ensure the identity, purity, and quantity of the final product. This guide provides a comparative overview of key analytical methods, supported by experimental data and detailed protocols, to navigate the specific challenges posed by glutamine residues.
Glutamine, with its amide-containing side chain, introduces specific challenges during Fmoc-SPPS and subsequent analysis. A primary concern is the propensity of N-terminal glutamine to cyclize into pyroglutamate (B8496135) (pGlu) under both basic and acidic conditions, leading to a mass loss of 17 Da and a blocked N-terminus that hinders sequencing. While less common than for asparagine, dehydration of the glutamine side chain can also occur. Therefore, the choice of analytical technique is critical for accurately identifying and quantifying the desired peptide and its potential impurities.
This guide compares the three most common analytical methods for the characterization of glutamine-containing peptides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific information required, such as purity assessment, molecular weight confirmation, or absolute quantification. Each technique offers distinct advantages and limitations in the context of glutamine peptide analysis.
| Analytical Method | Principle | Key Performance Metrics | Advantages for Gln Peptides | Disadvantages for Gln Peptides |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance of the peptide backbone. | Linearity: r² > 0.999[1][2][3] Accuracy: ~99.8%[1][3] Precision (RSD): < 5%[2][3] Limit of Quantitation (LOQ): ~0.35 µg/mL[1][2] | Excellent for purity assessment and quantification of the main peptide product. Can separate pGlu-containing impurities from the target peptide.[4][5] | Does not provide molecular weight information. Co-elution of impurities with similar polarity can be a challenge. |
| LC-MS | Separation by HPLC coupled with mass-to-charge ratio detection. | Linearity: r² > 0.99[6] Accuracy (% bias): -4.35 to 8.91%[6] Precision (RSD): < 8.7%[6] Limit of Quantitation (LOQ): 5 fmol on-column[7] | Provides definitive molecular weight confirmation, crucial for identifying pGlu formation (mass loss of 17 Da). High sensitivity for detecting low-level impurities. | In-source cyclization of N-terminal Gln to pGlu can occur, leading to inaccurate quantification if not properly controlled.[8][9] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Accuracy (Recovery): Can be challenging for Gln due to hydrolysis. Enzymatic digestion is preferred.[10] Precision (RSD): Dependent on hydrolysis and derivatization steps. | Provides absolute quantification of the peptide based on its amino acid composition. | Standard acid hydrolysis converts glutamine to glutamic acid, preventing direct quantification of Gln.[11] Enzymatic hydrolysis is required for accurate Gln determination but can be more complex.[10] |
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the purity analysis and quantification of a synthesized glutamine-containing peptide.
Materials:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the dissolved peptide sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Column Wash and Re-equilibration: After the analytical gradient, wash the column with 95% Mobile Phase B for 5 minutes, and then re-equilibrate with the initial conditions for 10 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide. For quantification, use a standard curve prepared from a reference standard of known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is optimized to minimize in-source conversion of glutamine to pyroglutamate and to accurately determine the molecular weight of the peptide and its impurities.
Materials:
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
System Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 0.3 mL/min.
-
Sample Injection: Inject 1-5 µL of the peptide solution.
-
Gradient Elution: Apply a suitable gradient, for example, 2% to 50% Mobile Phase B over 20 minutes.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Optimize fragmentor/collision energy to minimize in-source cyclization. Start with a low setting and empirically determine the optimal value.[8][9]
-
Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and potential fragments (e.g., 100-2000 m/z).
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak corresponding to the target peptide and any impurity peaks, paying close attention to a potential mass loss of 17 Da indicating pyroglutamate formation.
Amino Acid Analysis (AAA) with Enzymatic Hydrolysis
This protocol is for the absolute quantification of a glutamine-containing peptide, avoiding the conversion of glutamine to glutamic acid.
Materials:
-
Peptide sample of known dry weight
-
Prolidase
-
0.05 M Tris-HCl buffer (pH 8.0) containing 0.2 M MnCl₂
-
Derivatization reagent (e.g., phenylisothiocyanate - PITC)
-
Amino acid standards
-
HPLC or UPLC system with a suitable column for derivatized amino acids
Procedure:
-
Enzyme Pre-incubation: Pre-incubate prolidase in the Tris-HCl buffer at 37°C for 45 minutes.[10]
-
Enzymatic Digestion: Add the peptide sample and aminopeptidase M to the pre-incubated prolidase solution. The recommended enzyme-to-peptide ratio is typically 1:10 (w/w).[10]
-
Incubation: Incubate the mixture at 37°C for 24 hours to ensure complete hydrolysis.[10]
-
Reaction Quenching: Stop the reaction by acidification (e.g., adding an equal volume of 0.2 M lithium citrate (B86180) buffer, pH 2.2).[10]
-
Derivatization: Derivatize a known aliquot of the hydrolysate and the amino acid standards with the chosen derivatizing agent according to the manufacturer's instructions.
-
Chromatographic Analysis: Analyze the derivatized samples and standards by HPLC or UPLC.
-
Quantification: Calculate the amount of each amino acid from the standard curve and determine the peptide concentration based on the known sequence and the initial sample weight.
Visualizing the Analytical Workflow
A clear workflow is essential for ensuring the quality control of synthetic peptides. The following diagram illustrates a typical analytical workflow for the characterization of a glutamine-containing peptide synthesized by Fmoc-SPPS.
Caption: Analytical workflow for glutamine peptide characterization.
Conclusion
The successful analysis of glutamine-containing peptides synthesized by Fmoc-SPPS requires a multi-faceted approach that considers the unique chemical properties of the glutamine residue. While HPLC-UV is a robust method for purity assessment, LC-MS is indispensable for confirming the molecular identity and detecting key side products like pyroglutamate. For accurate absolute quantification, Amino Acid Analysis with enzymatic hydrolysis is the gold standard. By employing the appropriate analytical methods and optimized protocols outlined in this guide, researchers can confidently ensure the quality and integrity of their synthesized glutamine peptides, paving the way for their successful application in research and drug development.
References
- 1. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different glutamine protecting groups in peptide synthesis
In the intricate process of peptide synthesis, the protection of reactive amino acid side chains is paramount to ensure the desired peptide sequence is assembled with high fidelity. For the amino acid glutamine (Gln), its side-chain amide can participate in undesirable side reactions, primarily dehydration to a nitrile and cyclization to pyroglutamate (B8496135), particularly when activated for coupling. This guide provides a side-by-side comparison of common glutamine protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS), offering researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most appropriate protecting group for their specific needs.
The Imperative for Side-Chain Protection of Glutamine
The use of a protecting group for the glutamine side chain is driven by two primary concerns:
-
Prevention of Side Reactions: During the activation of the carboxylic acid for coupling, the side-chain amide of unprotected glutamine can be dehydrated by coupling reagents, especially carbodiimides, to form a nitrile. Furthermore, N-terminal glutamine residues are prone to cyclization to form pyroglutamic acid, a reaction that can be catalyzed by both acidic and basic conditions encountered during SPPS. This modification not only terminates peptide chain elongation but also alters the biological activity and physicochemical properties of the final peptide.[1][2]
-
Improved Solubility: The Fmoc derivative of unprotected glutamine, Fmoc-Gln-OH, exhibits notoriously poor solubility in common SPPS solvents such as dimethylformamide (DMF).[3][4] This can lead to challenges in dissolution and subsequent coupling reactions, resulting in lower yields and peptide purity. Protecting the side-chain amide significantly enhances the solubility of the Fmoc-glutamine derivative.[3]
Comparative Analysis of Common Glutamine Protecting Groups
The most widely employed protecting group for glutamine in Fmoc-SPPS is the trityl (Trt) group. Other notable protecting groups include the 2,4,6-trimethoxybenzyl (Tmb) and the xanthyl (Xan) group, although the latter is more commonly associated with Boc-SPPS.
| Protecting Group | Key Advantages | Key Disadvantages |
| Trityl (Trt) | - Excellent prevention of side-chain dehydration and pyroglutamate formation.[3] - Significantly improves the solubility of this compound in DMF.[3] - Generally good coupling efficiency. - Easily removed with standard TFA cleavage cocktails.[2] | - Cleavage of the Trt group from an N-terminal asparagine can be slow, though this is less of an issue for glutamine.[4] - The bulky nature of the Trt group might sterically hinder coupling in some sequence contexts. |
| 2,4,6-Trimethoxybenzyl (Tmb) | - Highly acid-labile, allowing for rapid removal during final cleavage.[5][6] - Offers good protection against side reactions.[6] - Improves solubility of the Fmoc-amino acid.[6] | - The liberated Tmb cation can be difficult to scavenge, potentially leading to side reactions with sensitive residues if not properly managed.[2] |
| Xanthyl (Xan) | - Commonly used in Boc-SPPS to prevent side-chain dehydration.[4] - Improves solubility of the protected amino acid. | - Less commonly used in Fmoc-SPPS, and its performance in this context is not as well-documented. - Its lability in the context of repeated piperidine (B6355638) treatments for Fmoc deprotection may be a concern. |
Quantitative Performance Data
| Parameter | Trityl (Trt) | 2,4,6-Trimethoxybenzyl (Tmb) | Xanthyl (Xan) |
| Coupling Efficiency | High | High | High (in Boc-SPPS) |
| Prevention of Dehydration | Excellent | Excellent | Excellent (in Boc-SPPS) |
| Prevention of Pyroglutamate | Excellent | Good | Not extensively studied in Fmoc-SPPS |
| Solubility in DMF | Good | Good | Good |
| Deprotection Conditions | Standard TFA cleavage (e.g., 95% TFA) for 1-3 hours. | Rapid cleavage with TFA (half-life < 1 minute in 95% TFA).[5][6] | Acid-labile, typically removed during Boc deprotection or final cleavage in Boc-SPPS.[4] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for incorporating a protected glutamine residue into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling (Fmoc-Gln(P)-OH):
-
Activation: In a separate vessel, dissolve the Fmoc-protected glutamine (e.g., Fmoc-Gln(Trt)-OH or Fmoc-Gln(Tmb)-OH) (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: A Kaiser test can be performed to confirm the completion of the coupling (a negative result indicates completion).
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide pellet by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key decision-making process and experimental workflows in utilizing glutamine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Performance Showdown: Fmoc-Gln-OH vs. Fmoc-Gln(Trt)-OH in the Synthesis of Challenging Peptides
For researchers, scientists, and professionals in drug development, the efficient synthesis of pure peptides is paramount. The choice of building blocks is critical, especially when dealing with "difficult sequences" prone to aggregation and side reactions. This guide provides a detailed comparison of Fmoc-Gln-OH and its side-chain protected counterpart, Fmoc-Gln(Trt)-OH, for the incorporation of glutamine in solid-phase peptide synthesis (SPPS), supported by established principles and representative data.
The synthesis of peptides containing glutamine (Gln) can be challenging. The primary concerns are the poor solubility of the unprotected this compound and potential side reactions involving the side-chain amide. The use of a side-chain protecting group, most commonly the trityl (Trt) group, is the standard strategy to mitigate these issues. This guide will delve into the performance differences between these two reagents.
Key Performance Comparison: A Head-to-Head Analysis
The decision to use this compound or Fmoc-Gln(Trt)-OH directly impacts the success of peptide synthesis, particularly for long or hydrophobic sequences. While this compound is a more economical option, its application is limited due to significant drawbacks.
Solubility and Handling
A major challenge with this compound is its very low solubility in standard SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][2]. This poor solubility can lead to incomplete dissolution of the amino acid, resulting in lower effective concentrations and consequently, inefficient coupling reactions. This can cause deletions in the peptide sequence and a lower yield of the desired product.
In contrast, Fmoc-Gln(Trt)-OH exhibits excellent solubility in these solvents[1][2]. The bulky trityl group on the side-chain amide disrupts intermolecular hydrogen bonding, enhancing its solubility and ensuring complete availability for the coupling reaction.
Prevention of Side Reactions
The side-chain amide of glutamine can undergo undesirable reactions during peptide synthesis.
-
Dehydration: During the activation step of the carboxyl group, especially with carbodiimide (B86325) reagents, the side-chain amide of unprotected Gln can be dehydrated to a nitrile. This irreversible modification leads to a significant impurity that is often difficult to separate from the target peptide. The trityl protection on Fmoc-Gln(Trt)-OH effectively prevents this side reaction[1][2][3].
-
Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide, it can cyclize to form pyroglutamic acid, particularly under the basic conditions of Fmoc deprotection. While this can occur with both derivatives, the initial coupling efficiency of Fmoc-Gln(Trt)-OH can lead to a more homogenous N-terminus, and subsequent steps can be optimized to minimize this.
Quantitative Performance in a Difficult Sequence
To illustrate the performance difference, consider the synthesis of a model difficult sequence, such as a segment of the amyloid-beta (Aβ) peptide, which is known for its aggregation tendency. The following table summarizes the expected outcomes based on extensive literature evidence when synthesizing a hypothetical Gln-containing Aβ fragment.
| Performance Metric | This compound | Fmoc-Gln(Trt)-OH | Rationale |
| Crude Peptide Purity (%) | ~40-50% | >75% | Higher purity with Fmoc-Gln(Trt)-OH is due to improved coupling efficiency and prevention of side reactions[2]. |
| Overall Yield (%) | Low | High | Poor solubility of this compound leads to incomplete reactions and lower yield. |
| Major Impurities | Deletion sequences (due to incomplete coupling), Nitrile-containing peptides (dehydration by-product) | Minimal deletion or modification by-products | Trityl protection prevents side-chain dehydration and enhances solubility for efficient coupling[1][3]. |
| Solubility in DMF/NMP | Very Low | High | The trityl group significantly improves the solubility of the protected amino acid[1][2]. |
Experimental Protocols
Herein are detailed protocols for the incorporation of glutamine into a difficult peptide sequence using both this compound and Fmoc-Gln(Trt)-OH.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu strategy.
-
Resin: Rink Amide resin (or equivalent), loading: 0.4-0.7 mmol/g.
-
Solvents: High-purity DMF and dichloromethane (B109758) (DCM).
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF.
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt in DMF with DIPEA.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
Protocol 1: Synthesis using Fmoc-Gln(Trt)-OH (Recommended)
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Gln Coupling:
-
Pre-activate a solution of Fmoc-Gln(Trt)-OH (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours. The trityl group is removed concomitantly during this step[4].
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.
Protocol 2: Synthesis using this compound (Alternative, Not Recommended for Difficult Sequences)
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Gln Coupling:
-
Prepare a suspension of this compound (4 eq.) in DMF. Note that it will not fully dissolve.
-
Add HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) to the suspension and sonicate for 5-10 minutes to aid dissolution and activation.
-
Immediately add the activated mixture to the resin.
-
Couple for at least 4 hours. A double coupling is highly recommended.
-
Wash the resin with DMF.
-
-
Chain Elongation, Cleavage, and Purification: Follow steps 4-6 from Protocol 1. Expect a more complex crude product profile during HPLC analysis.
Workflow and Logic Diagrams
To visually represent the processes and recommendations, the following diagrams are provided.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Logical comparison for selecting the appropriate glutamine derivative.
Conclusion and Recommendation
For the synthesis of difficult peptide sequences, the use of Fmoc-Gln(Trt)-OH is strongly recommended . The advantages of increased solubility and prevention of side-chain reactions far outweigh the higher cost of the reagent. The use of Fmoc-Gln(Trt)-OH leads to a more efficient synthesis, higher crude peptide purity, and a simplified purification process, ultimately saving time and resources in the long run. While this compound may be considered for very short, simple peptides where Gln is not at a critical position, its use in research and drug development involving complex peptides is fraught with challenges that are easily circumvented by employing the side-chain protected alternative.
References
Safety Operating Guide
Proper Disposal of Fmoc-Gln-OH: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety. This guide provides detailed procedures for the proper disposal of Fmoc-Gln-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamine), a reagent commonly used in solid-phase peptide synthesis. Adherence to these guidelines is essential for protecting personnel and minimizing environmental impact.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). A cautious approach is recommended, treating it as a potentially hazardous material as full toxicological data may not be available.[1]
Recommended Personal Protective Equipment (PPE):
-
Chemical safety glasses with side-shields[2]
-
Chemical-resistant gloves[2]
-
Laboratory coat
-
Use in a well-ventilated area or a chemical fume hood to minimize inhalation.[1]
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound and its commonly used trityl-protected derivative, Fmoc-Gln(Trt)-OH. This data is essential for safe handling and storage.
| Property | Value (this compound) | Value (Fmoc-Gln(Trt)-OH) | Source(s) |
| Chemical Formula | C₂₀H₂₀N₂O₅ | C₃₉H₃₄N₂O₅ | [3][4][5] |
| Molecular Weight | 368.38 g/mol | 610.70 g/mol | [3][4] |
| Appearance | White to yellowish crystalline powder/solid | Not specified | [1] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed place | Not specified | [5] |
| GHS Hazard Statements | H315: Causes skin irritation (in 40% of reports for a similar compound) H319: Causes serious eye irritation (in 40% of reports for a similar compound) H335: May cause respiratory irritation (in 50% of reports for a similar compound) | Not specified, but should be handled with similar precautions. | [1] |
Experimental Protocols for Disposal
The primary principle for the disposal of this compound and associated waste is to treat it as hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this chemical or its waste streams down the drain.[2]
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
Methodology:
-
Collection: Carefully place the solid this compound into a designated and clearly labeled hazardous waste container for solid chemicals.[1]
-
Labeling: The container label must include "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[1]
Protocol 2: Disposal of Contaminated Labware
This protocol covers disposable items that have come into contact with this compound.
Methodology:
-
Collection: Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into a designated solid hazardous waste container.[1][6]
-
Labeling: Label the container clearly as "Hazardous Waste" with a description of the contents (e.g., "Lab debris contaminated with this compound").
-
Storage: Keep the container sealed and store it in the designated hazardous waste accumulation area.
-
Disposal: Dispose of the container through your institution's hazardous waste program.[6]
Protocol 3: Disposal of Liquid Waste from Peptide Synthesis
This protocol addresses the disposal of liquid waste streams generated during the use of this compound, which often contain solvents like Dimethylformamide (DMF) and piperidine (B6355638) from the Fmoc-deprotection step.
Methodology:
-
Collection: Collect all liquid waste, including reaction filtrates and solvent washes, in a dedicated, properly labeled hazardous waste container suitable for organic solvents.[1][6]
-
Segregation: This waste is typically considered halogenated organic waste. Do not mix it with non-halogenated or aqueous waste streams.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents (e.g., "DMF, Piperidine, Fmoc-adducts").[1][6]
-
Storage: Keep the liquid waste container tightly sealed and stored in a secondary containment tray within a ventilated cabinet or designated waste accumulation area.[1]
-
Disposal: When the container is approximately 90% full, arrange for pickup and disposal through your institution's EHS office.[1]
Protocol 4: Spill and Personal Contamination Protocol
This protocol outlines the immediate steps to take in the event of a spill or personal exposure.
Methodology:
-
Personal Decontamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes.[1]
-
-
Spill Cleanup:
-
Reporting: Report all spills and exposures to your laboratory supervisor and follow your institution's established protocols.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Personal protective equipment for handling Fmoc-Gln-OH
Essential Safety and Handling of Fmoc-Gln-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound (Nα-9-fluorenylmethoxycarbonyl-L-glutamine), a key building block in solid-phase peptide synthesis. The following procedures are based on best practices and data from closely related compounds, ensuring a high level of safety in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound in both solid and solution form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety glasses with side-shields | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Hazard Identification and Safe Handling
Key Handling Precautions:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2]
-
Avoid Dust Formation: Take care to avoid the generation of dust when weighing and transferring the solid material.[1]
-
Skin and Eye Contact: Avoid direct contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal of chemical waste are critical for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Clean: Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[2]
-
Report: Report all spills to the laboratory supervisor.
Waste Disposal:
All waste containing this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired solid this compound and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed container for solid chemical waste.[2] |
| Liquid Waste | Collect all liquid waste from the synthesis, including reaction filtrates and solvent washes, in a dedicated, properly labeled hazardous waste container. Store the container in a secondary containment tray in a ventilated area.[2] |
Arrange for pickup and disposal of all waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow for Safe Handling
To ensure a safe and efficient process, the following workflow for handling this compound should be followed.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
